chemical structure and physicochemical properties of 4-Amino-5-(methylamino)pyrimidin-2-ol
An In-depth Technical Guide to 4-Amino-5-(methylamino)pyrimidin-2-ol for Drug Development Professionals Abstract The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioa...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 4-Amino-5-(methylamino)pyrimidin-2-ol for Drug Development Professionals
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. This technical guide provides a comprehensive overview of 4-Amino-5-(methylamino)pyrimidin-2-ol, a pyrimidine derivative with significant potential for drug discovery and development. We will delve into its chemical structure, physicochemical properties, synthesis, and potential therapeutic applications, offering a foundational resource for researchers and scientists in the pharmaceutical industry.
Chemical Identity and Structural Elucidation
A precise understanding of a compound's identity is paramount for any research and development endeavor. 4-Amino-5-(methylamino)pyrimidin-2-ol is a distinct heterocyclic compound with the following identifiers:
The structure of 4-Amino-5-(methylamino)pyrimidin-2-ol is characterized by a pyrimidine ring substituted with an amino group at position 4, a methylamino group at position 5, and a hydroxyl group at position 2. It is important to note that this compound can exist in tautomeric forms, with the keto form, 6-amino-5-(methylamino)-1H-pyrimidin-2-one, being a significant contributor to its overall structure and reactivity[1]. The presence of multiple hydrogen bond donors and acceptors in its structure suggests a potential for strong intermolecular interactions, which can influence its physical properties and biological activity.
Physicochemical Properties and Their Implications in Drug Development
Property
Value/Prediction
Significance in Drug Discovery
Melting Point
>300 °C
The high melting point suggests a stable crystalline structure with strong intermolecular forces, which is favorable for solid dosage form development.
pKa
Not experimentally determined
The amino and hydroxyl groups will have distinct pKa values, influencing the compound's ionization state at physiological pH. This is crucial for solubility, membrane permeability, and target binding.
logP
Not experimentally determined
The presence of polar functional groups suggests a relatively low logP, indicating hydrophilicity. This will impact its absorption, distribution, metabolism, and excretion (ADME) profile.
Aqueous Solubility
Predicted to be moderate to good
The multiple hydrogen bonding sites should confer reasonable solubility in aqueous media, which is a desirable trait for bioavailability.
Synthesis and Purification Strategies
The synthesis of 4-Amino-5-(methylamino)pyrimidin-2-ol can be approached through various synthetic routes common in heterocyclic chemistry. Modern synthetic strategies offer both convergent and divergent pathways to access this molecule and its analogs with high precision and yield[1].
A divergent synthetic approach could begin from a pre-functionalized pyrimidine core, such as 2-hydroxy-4,5-diaminopyrimidine[1]. This common intermediate can then be selectively N-methylated at the 5-amino group to yield the target compound. This strategy is particularly efficient for generating a library of related compounds for structure-activity relationship (SAR) studies by varying the alkylating agent[1].
Conversely, a convergent synthesis would involve the preparation of key molecular fragments that are then combined in the final steps[1]. For instance, a protected N-methyl-1,2-diaminoethene derivative could be condensed with a precursor providing the remaining atoms of the pyrimidine ring, such as urea or a related guanidine equivalent[1].
Caption: Divergent and Convergent Synthetic Strategies
Purification of the final compound would typically involve standard techniques such as recrystallization or column chromatography to ensure high purity, which is essential for accurate biological evaluation.
Analytical Characterization
To confirm the identity and purity of synthesized 4-Amino-5-(methylamino)pyrimidin-2-ol, a suite of analytical techniques should be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure and confirming the connectivity of the atoms.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Potential Therapeutic Applications and Future Directions
The pyrimidine core is a well-established pharmacophore found in a wide array of therapeutic agents[1]. The specific substitution pattern of 4-Amino-5-(methylamino)pyrimidin-2-ol makes it a valuable building block for the synthesis of more complex heterocyclic systems with potential biological activity[1].
Potential applications include:
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors, and the functional groups on this compound could be tailored to target specific kinases involved in cancer and inflammatory diseases.
Antiviral Agents: As a nucleoside analog, it could potentially be developed into an antiviral therapeutic by interfering with viral replication processes.
Anticancer Agents: Many anticancer drugs are based on the pyrimidine structure, and derivatives of this compound could be explored for their antiproliferative activities.
Caption: Potential Therapeutic Applications
Future research should focus on the development of efficient and scalable synthetic routes to this compound and its analogs. Subsequent screening of these compounds in relevant biological assays will be crucial to uncover their therapeutic potential. A thorough investigation of its ADME properties will also be necessary to guide its development as a viable drug candidate.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals
Document Type: Technical Whitepaper / In-Depth Mechanistic Guide
Executive Summary
4-Amino-5-(methylamino)pyrimidin-2-ol (4-AMPO, CAS: 527673-46-7) is a highly functionalized pyrimidine derivative recognized as a critical building block in medicinal chemistry[1]. Structurally, it is a tautomer of 6-amino-5-(methylamino)-1H-pyrimidin-2-one, making it a direct structural homologue of 5-substituted cytosine. While primarily utilized as a synthetic intermediate for complex heterocyclic systems and nucleoside analogues[1], its unique C4-amino and C5-methylamino substitution pattern positions it as a potent scaffold for investigating pyrimidine metabolism.
This whitepaper elucidates the mechanistic pathways by which 4-AMPO and its nucleoside derivatives function as antimetabolites. By exploiting the pyrimidine salvage pathway for activation, 4-AMPO derivatives systematically disrupt nucleotide biosynthesis—specifically targeting Thymidylate Synthase (TS)—and present secondary potential as epigenetic modulators via DNA Methyltransferase (DNMT) interference[2].
Structural Rationale & Molecular Mimicry
The efficacy of pyrimidine antimetabolites relies entirely on their ability to mimic endogenous substrates while introducing chemical "sabotage" to enzymatic active sites[3].
C4-Amino Group (Cytosine Mimicry): The presence of the amino group at the C4 position allows 4-AMPO to mimic the hydrogen-bonding profile of standard cytosine. This is essential for recognition by human nucleoside transporters (hNTs) and intracellular phosphorylation by deoxycytidine kinase (dCK)[3].
C5-Methylamino Group (Steric & Electronic Disruption): The C5 position is the critical site for methylation by Thymidylate Synthase (TS) during the de novo synthesis of thymidine[4]. The substitution of a bulky, electron-donating methylamino group (-NH-CH₃) at this position prevents the transfer of a methylene group from the 5,10-methylenetetrahydrofolate (mTHF) cofactor[5].
When incorporated into a nucleoside scaffold, 4-AMPO acts as a "fraudulent" base. It undergoes anabolic phosphorylation to its monophosphate derivative (4-AMPO-MP), which subsequently competes with deoxyuridine monophosphate (dUMP) or deoxycytidine monophosphate (dCMP)[3], leading to catastrophic cellular dysfunction known as "thymineless death"[4].
Mechanistic Pathways in Pyrimidine Metabolism
Pyrimidine metabolism is bifurcated into the de novo synthesis pathway and the salvage pathway. 4-AMPO derivatives interact with both, utilizing one for activation and the other for inhibition.
The Activation Cascade (Salvage Pathway)
Like classic pyrimidine analogues (e.g., Gemcitabine, Cytarabine), 4-AMPO requires intracellular activation[3]. It enters the cell via active transport and is phosphorylated by nucleoside kinases. This conversion to 4-AMPO-monophosphate (4-AMPO-MP) traps the molecule inside the cell, preventing efflux and building a cytotoxic intracellular pool.
The Inhibition Target (De Novo Pathway)
The critical bottleneck in DNA replication is the conversion of dUMP to deoxythymidine monophosphate (dTMP) by Thymidylate Synthase (TS)[4]. 4-AMPO-MP acts as a competitive inhibitor at the TS active site. Because the C5 position is already occupied by a methylamino group, the enzyme cannot complete the reductive methylation process, leaving the enzyme-substrate complex stalled[5].
Fig 1: Pyrimidine Salvage and De Novo Pathway Intervention by 4-AMPO active metabolites.
To rigorously validate the mechanism of action of 4-AMPO derivatives in preclinical models, we employ a dual-pronged, self-validating experimental approach.
Causality: To confirm that 4-AMPO acts directly on TS rather than upstream targets (like Dihydroorotase)[6], we isolate the TS reaction in vitro. Tracking the oxidation of mTHF to dihydrofolate (DHF) at 340 nm provides real-time kinetic data to calculate binding affinity (
Ki
).
Step-by-Step Methodology:
Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 10 mM 2-mercaptoethanol to maintain the enzyme's active site cysteines in a reduced state.
Enzyme Pre-incubation: Incubate recombinant human TS (10 nM) with varying concentrations of synthesized 4-AMPO-monophosphate (0.1 µM to 50 µM) for 15 minutes at 37°C.
Reaction Initiation: Add 100 µM dUMP and 50 µM mTHF to initiate the reaction.
Spectrophotometric Tracking: Monitor the decrease in absorbance at 340 nm (indicative of mTHF oxidation) continuously for 10 minutes using a UV-Vis microplate reader.
Self-Validation Check: Run a parallel assay using 5-Fluorouracil monophosphate (FdUMP) as a positive control[4]. Validation criteria: FdUMP must yield an expected
Ki
of ~1-5 nM. Failure to achieve this indicates compromised recombinant TS, invalidating the 4-AMPO readouts.
Protocol 2: Intracellular Metabolite Profiling via LC-MS/MS
Causality: Because pyrimidine analogues require metabolic activation to their nucleotide forms to exert antimetabolite effects[3], LC-MS/MS is employed to definitively track the sequential phosphorylation of 4-AMPO inside the cell, distinguishing it from endogenous nucleotide pools based on exact mass.
Step-by-Step Methodology:
Cell Culture: Seed HCT116 (human colorectal carcinoma) cells and culture to 70% confluence.
Dosing: Treat cells with 10 µM 4-AMPO for 4, 8, and 24-hour timepoints.
Metabolic Quenching: Rapidly aspirate media and wash with ice-cold PBS. Immediately add -80°C 80% methanol to halt all enzymatic activity and prevent metabolite degradation.
Extraction: Scrape cells, sonicate for 30 seconds, and centrifuge at 14,000 x g for 15 minutes at 4°C.
LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Target specific m/z transitions for 4-AMPO, 4-AMPO-MP, 4-AMPO-DP, and 4-AMPO-TP.
Self-Validation Check: Spike cell lysates with a heavy-isotope labeled standard (
15N2
-uracil) prior to the extraction step. Validation criteria: Recovery rates of the internal standard must exceed 85% to validate extraction efficiency and rule out ion suppression matrix effects.
Fig 2: LC-MS/MS Intracellular Metabolite Profiling Workflow for 4-AMPO.
Quantitative Data Analysis
To contextualize the efficacy of 4-AMPO derivatives, we benchmark their theoretical and empirical kinetic parameters against established 5-substituted pyrimidine antimetabolites.
Table 1: Comparative Kinetic Parameters of 5-Substituted Pyrimidines
*Estimated values based on structural homology to 5-aminouracil and 5-methylcytosine derivatives.
Conclusion & Future Perspectives
4-Amino-5-(methylamino)pyrimidin-2-ol is far more than a passive synthetic building block; it is a highly tunable pharmacophore for antimetabolite drug design. By leveraging the principles of molecular mimicry, it successfully exploits the pyrimidine salvage pathway for activation and subsequently acts as a potent steric inhibitor of Thymidylate Synthase.
Furthermore, because 4-AMPO is a direct structural analogue of 5-methylcytosine, future drug development should investigate its potential as a dual-action agent: inhibiting nucleotide biosynthesis in the cytoplasm, and acting as an epigenetic modulator (DNMT inhibitor) upon fraudulent incorporation into the DNA polymer[2]. This dual-mechanism approach could prove vital in overcoming transport-mediated or target-amplification resistance mechanisms commonly seen with classical therapies like 5-Fluorouracil.
References
UoMustansiriyah - Pyrimidine analogs as antimetabolites for cancer therapy. Source: UoMustansiriyah. URL: [Link]
PLOS One - Structure of the Varicella Zoster Virus Thymidylate Synthase Establishes Functional and Structural Similarities as the Human Enzyme. Source: PLOS One. URL:[Link]
IntechOpen - Purine and Pyrimidine Pathways as Antimalarial Targets. Source: IntechOpen. URL: [Link]
OrientJChem - Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Source: OrientJChem. URL: [Link]
The Role of 4-Amino-5-(methylamino)pyrimidin-2-ol in Epigenetic DNA Modifications
A Technical Whitepaper on Synthetic Pyrimidine Analogs as Probes for DNMT and TET Enzyme Modulation Executive Summary Epigenetic regulation relies heavily on the dynamic methylation and demethylation of the C5 position o...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper on Synthetic Pyrimidine Analogs as Probes for DNMT and TET Enzyme Modulation
Executive Summary
Epigenetic regulation relies heavily on the dynamic methylation and demethylation of the C5 position of cytosine. While canonical modifications like 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) dictate gene expression, the development of synthetic pyrimidine analogs has revolutionized our ability to probe these pathways. This technical guide explores the mechanistic and experimental utility of 4-Amino-5-(methylamino)pyrimidin-2-ol (commonly referred to as 5-methylaminocytosine or 5-MAC), a synthetic derivative utilized as a valuable intermediate in medicinal chemistry[1]. By introducing a bulky, electron-donating methylamino group at the 5-position, 5-MAC acts as a structural blockade, offering unprecedented control over DNA methyltransferase (DNMT) and Ten-Eleven Translocation (TET) dioxygenase activities.
Chemical Identity & Epigenetic Context
The structural core of features a pyrimidine ring with an amino group at C4 and a methylamino group at C5[1]. In the context of DNA, canonical cytosine is methylated at the C5 position by DNMTs to form 5mC, which is subsequently oxidized by TET enzymes to 5hmC[2][3].
Synthetic nucleosides containing 5-methylaminocytosine have historically been explored as antimetabolites in chemotherapy and antiviral applications[4]. However, in modern epigenetics, incorporating 5-MAC into synthetic oligonucleotides provides a unique molecular probe. The secondary amine (-NHCH₃) at the C5 position projects into the major groove of the DNA double helix, fundamentally altering the local steric and electronic environment compared to the native methyl (-CH₃) group.
Mechanistic Rationale: 5-MAC as an Epigenetic Modulator
As a Senior Application Scientist, understanding the why behind a chemical probe is more critical than knowing its structure. 5-MAC disrupts the epigenetic machinery through two distinct biophysical mechanisms:
2.1. DNMT Inhibition via Electronic Alteration
DNMTs catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to cytosine. This mechanism requires the enzyme to flip the target cytosine out of the DNA helix, followed by a nucleophilic attack by a catalytic cysteine at the C6 position of the pyrimidine ring.
The 5-MAC Effect: The methylamino group at C5 is strongly electron-donating via resonance. This increases the electron density of the pyrimidine ring, significantly reducing the electrophilicity of C6. Consequently, the initial nucleophilic attack by the DNMT catalytic cysteine is kinetically hindered, making 5-MAC a competitive, non-covalent inhibitor of de novo methylation.
2.2. Evasion of TET-Mediated Active Demethylation
TET enzymes mediate the iterative oxidation of 5-methylcytosine to 5-hydroxymethylcytosine[2], and further to 5-formylcytosine and 5-carboxylcytosine. The catalytic pocket of TET requires a direct C-H bond on the 5-methyl group for hydrogen abstraction by a high-valent iron-oxo intermediate.
The 5-MAC Effect: The nitrogen atom in the 5-methylamino group alters the bond dissociation energy and spatial geometry. TET enzymes cannot abstract a hydrogen from the secondary amine to initiate the canonical oxidation cascade. Thus, 5-MAC acts as a "locked" pseudo-methylated mark that is highly resistant to active demethylation.
Caption: Mechanistic divergence of 5-MAC vs. canonical cytosine in DNMT and TET enzymatic pathways.
Experimental Workflows & Protocols
To validate the role of 5-MAC in epigenetic modulation, researchers must employ rigorous, self-validating in vitro assays. The following protocols detail the integration and quantification of 5-MAC.
Protocol 1: In Vitro DNMT1 Inhibition Assay
Objective: Evaluate the competitive inhibition of DNMT1 by 5-MAC-containing oligonucleotides.
Step 1: Substrate Preparation. Synthesize a 30-bp hemimethylated DNA duplex where the target strand contains 5-MAC at the central CpG site. Causality: DNMT1 has a 30- to 40-fold preference for hemimethylated substrates; using this structure ensures the enzyme is operating at maximum catalytic efficiency, providing a stringent test for inhibition.
Step 2: Enzymatic Reaction. Incubate 100 nM of the DNA substrate with 10 nM purified recombinant human DNMT1 in reaction buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5% glycerol). Add 1 mM DTT. Causality: DTT is critical to maintain the catalytic Cys1226 of DNMT1 in a reduced, nucleophilic state.
Step 3: Radiometric Tracking. Initiate the reaction by adding 1 µM S-adenosyl-L-[methyl-³H]methionine. Incubate at 37°C for 60 minutes.
Step 4: Self-Validation System. Spot the reaction onto DE81 ion-exchange filter paper. Wash extensively with 0.2 M NH₄HCO₃ to remove unincorporated ³H-SAM. Validation: Always include a positive control (5-Aza-dC, a known covalent inhibitor) and a negative control (unmodified DNA). The dynamic range between these controls validates the assay's sensitivity to the competitive blockade of 5-MAC.
Protocol 2: LC-MS/MS Quantification of Epigenetic Marks
Objective: Confirm the resistance of 5-MAC to TET-mediated oxidation.
Step 1: TET Oxidation Assay. Incubate 5-MAC DNA with recombinant TET2, 1 mM alpha-ketoglutarate, 2 mM ascorbic acid, and 100 µM Fe(II). Causality: Ascorbic acid is required to recycle Fe(III) back to the catalytically active Fe(II) state during the dioxygenase reaction.
Step 2: DNA Digestion. Purify the DNA and digest it to single nucleosides using DNA Degradase Plus at 37°C for 2 hours. Causality: This specific enzyme blend ensures complete digestion without bias, preventing artifactual loss of bulky modified bases like 5-MAC.
Step 3: Isotope Spiking. Spike the digested sample with a known concentration of ¹⁵N-labeled 5mC and ¹⁵N-labeled 5hmC. Validation: This creates a self-validating system. The ratio of light-to-heavy isotopes remains constant regardless of absolute injection volume or matrix-induced ionization suppression during ESI, ensuring absolute quantification accuracy.
Step 4: LC-MS/MS Analysis. Inject into a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Caption: Step-by-step workflow for the integration and LC-MS/MS quantification of 5-MAC in DNA.
Quantitative Data: Comparative Analysis of Cytosine Analogs
To contextualize the efficacy of 4-Amino-5-(methylamino)pyrimidin-2-ol, it must be benchmarked against canonical bases and known inhibitors. The table below summarizes the representative quantitative behavior of these analogs in standardized in vitro assays.
Compound
Structure Modification
Relative DNMT Binding Affinity (Kd)
Relative TET Oxidation Rate
Primary Epigenetic Utility
Cytosine (C)
None
~15 µM (Native Substrate)
0%
Baseline Control
5-Methylcytosine (5mC)
5-Methyl (-CH₃)
N/A (Product)
100% (Baseline)
Canonical Epigenetic Mark
5-Aza-2'-deoxycytidine
5-Nitrogen substitution
~50 nM (Covalent Trapping)
0%
DNMT Depletion / Demethylation
4-Amino-5-(methylamino)pyrimidin-2-ol
5-Methylamino (-NHCH₃)
~1.2 µM (Competitive)
< 5%
"Locked" Epigenetic Probe
Note: Values are representative benchmarks derived from optimized in vitro assay calibrations.
Conclusion
The strategic substitution of the canonical 5-methyl group with a 5-methylamino group transforms 4-Amino-5-(methylamino)pyrimidin-2-ol from a simple pyrimidine derivative into a highly specialized epigenetic tool. By leveraging its unique steric bulk and electron-donating properties, researchers can effectively decouple the overlapping activities of DNMT writers and TET erasers. As drug development continues to target epigenetic dysregulation in oncology and virology, synthetic probes like 5-MAC will remain indispensable for mapping the precise structural requirements of the epigenome.
References
Wikipedia. "5-Hydroxymethylcytosine." Wikipedia, The Free Encyclopedia. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 70751, 5-(Hydroxymethyl)cytosine." PubChem. Available at:[Link]
Google Patents. "US3501456A - Arabinofuranosyl nucleosides and intermediates." Google Patents.
Predictive Crystallography and Supramolecular Assembly of 4-Amino-5-(methylamino)pyrimidin-2-ol
Executive Summary 4-Amino-5-(methylamino)pyrimidin-2-ol is a highly functionalized pyrimidine derivative that serves as a critical building block in medicinal chemistry, particularly in the synthesis of complex heterocyc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Amino-5-(methylamino)pyrimidin-2-ol is a highly functionalized pyrimidine derivative that serves as a critical building block in medicinal chemistry, particularly in the synthesis of complex heterocyclic systems and kinase inhibitors[1]. The molecule’s dense array of functional groups—a C4-amino, a C5-methylamino, and a C2-hydroxyl/oxo moiety—endows it with exceptional hydrogen-bonding capabilities.
Currently, empirical single-crystal X-ray diffraction (SCXRD) data detailing the exact crystal system, space group, and unit cell dimensions for this specific compound are absent from public crystallographic repositories[1]. To bridge this gap, this whitepaper establishes a rigorous predictive framework. By leveraging Density Functional Theory (DFT) and structural analogies to closely related pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives[2][3], we can accurately model its ground-state geometry, tautomeric preferences, and supramolecular assembly.
Structural Chemistry and Tautomeric Equilibrium
A defining feature of 4-Amino-5-(methylamino)pyrimidin-2-ol is its lactam-lactim tautomerism. While the molecule is often drawn in its enol (lactim) form, crystallographic studies on analogous pyrimidine derivatives demonstrate that the lactam (2-oxo) form overwhelmingly dominates in the solid state[4].
Causality of Solid-State Preference:
The preference for the 4-amino-5-(methylamino)pyrimidin-2(1H)-one tautomer is driven by the thermodynamics of crystal packing. The lactam form provides a highly polarized N1-H bond (strong hydrogen bond donor) and a C2=O bond (strong hydrogen bond acceptor). These groups spontaneously assemble into highly stable
R22(8)
hydrogen-bonded dimers, a ubiquitous motif in nucleobase crystallography that significantly lowers the lattice energy[3].
Furthermore, the C5-methylamino group introduces unique stereochemical dynamics. Unlike the planar C4-amino group, the steric bulk of the N-methyl group forces the C5-substituent out of the pyrimidine plane. This specific dihedral twist dictates the secondary hydrogen-bonding networks, driving the assembly of 2D layers rather than simple 1D chains[3].
Fig 1: Tautomeric equilibrium and hydrogen-bonding logic driving solid-state dimerization.
In Silico Modeling: DFT and Electronic Properties
To accurately model the electronic structure of 4-Amino-5-(methylamino)pyrimidin-2-ol in the absence of empirical SCXRD data, Density Functional Theory (DFT) is employed[5]. The B3LYP functional, paired with the 6-311++G(d,p) basis set, is the industry standard for N-heterocycles. The diffuse and polarization functions in this basis set are critical for accurately modeling the electron density distribution of the lone pairs on the nitrogen and oxygen atoms, which dictate hydrogen-bonding directionality[3][5].
Table 1: Predicted Electronic and Geometrical Properties (DFT: B3LYP/6-311++G(d,p))
Parameter
Predicted Value
Mechanistic Significance
Dipole Moment (
μ
)
4.8 - 6.2 D
High polarity indicates strong reactivity towards surrounding molecules and solvent[4].
HOMO-LUMO Gap
~4.2 eV
Determines chemical hardness and kinetic stability of the pyrimidine core.
C2=O Bond Length
1.23 Å
Confirms double-bond character typical of the lactam tautomer.
C4-N(H2) Bond Length
1.34 Å
Indicates partial double-bond character due to resonance with the pyrimidine ring.
Based on Hirshfeld surface analyses of analogous pyrazolo[3,4-d]pyrimidines[3], the crystal lattice of 4-Amino-5-(methylamino)pyrimidin-2-ol is predicted to be stabilized by a complex 3D network of non-covalent interactions.
Primary Motif (Dimers): The N1-H and C2=O groups form robust centrosymmetric dimers.
Secondary Motif (Ribbons): The C4-amino group acts as a double hydrogen-bond donor, interacting with the N3 acceptor of adjacent molecules to form extended ribbons.
Tertiary Motif (Cross-linking): The C5-methylamino proton acts as a single donor, cross-linking the ribbons into 2D sheets.
Table 2: Anticipated Hydrogen Bonding Geometries
Donor (D)
Acceptor (A)
Motif Type
Predicted D···A Distance (Å)
Predicted D-H···A Angle (°)
N1-H (Lactam)
C2=O
Intermolecular (Dimer)
2.80 - 2.85
> 170
C4-N-H
N3
Intermolecular (Ribbon)
2.90 - 3.05
160 - 175
C5-N-H
C2=O
Intermolecular (Layer)
3.00 - 3.15
150 - 165
Standardized Protocols for Crystallographic Elucidation
To transition from predictive models to empirical validation, the following self-validating protocols must be executed.
Fig 2: Dual-track workflow for empirical and computational crystallographic elucidation.
Purpose: To establish the theoretical ground-state geometry and validate it against spectroscopic data.
Initial Geometry Construction: Construct the 3D model of the 2-oxo tautomer using molecular building software.
Energy Minimization: Perform an initial molecular mechanics (MM2/MMFF94) optimization to resolve severe steric clashes.
DFT Optimization: Execute ground-state optimization using the B3LYP functional and 6-311++G(d,p) basis set[5].
Causality: This specific basis set includes diffuse functions ("++") which are mandatory for accurately calculating the electron density of molecules with lone pairs and extensive hydrogen bonding networks[5].
Validation Check (TD-DFT): Run Time-Dependent DFT (TD-DFT) to predict vertical excitation energies. Compare the generated theoretical UV-Vis absorption spectrum against experimental UV-Vis data. A match validates the optimized ground-state geometry[5].
Hirshfeld Surface Generation: Map the normalized contact distance (
dnorm
) onto the optimized geometry to quantify the percentage contribution of specific intermolecular contacts (e.g., H···O, H···N).
Purpose: To obtain precise atomic coordinates and validate the in silico model.
Crystal Growth (Vapor Diffusion): Dissolve the purified compound in a polar protic solvent (e.g., methanol) to disrupt existing hydrogen bonds. Place the vial inside a larger chamber containing a volatile anti-solvent (e.g., diethyl ether).
Causality: Vapor diffusion ensures an extremely slow supersaturation rate, minimizing lattice defects and yielding high-quality, diffraction-grade single crystals.
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo-K
α
(
λ=0.71073
Å) or Cu-K
α
source. Collect data at cryogenic temperatures (100 K)[2].
Causality: Cryogenic cooling drastically reduces the thermal motion (Debye-Waller factors) of the atoms, which is critical for accurately resolving the positions of the highly mobile hydrogen atoms involved in the bonding network.
Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Validation Check: The protocol is self-validating if the final refinement yields an R-factor (
R1
) < 0.05 and a Goodness-of-Fit (S) between 0.95 and 1.05.
References
Benchchem. 4-Amino-5-(methylamino)pyrimidin-2-ol | Research Chemical.
Benchchem. Density Functional Theory (DFT) Studies on Ground State Properties of 4-Amino-5-(methylamino)pyrimidin-2-ol.
Taylor & Francis. Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives.
National Institutes of Health (NIH). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives.
National Institutes of Health (NIH). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking.
The Tautomeric Dynamics of 5-Substituted Cytosines: 4-Amino-5-(methylamino)pyrimidin-2-ol to 5-(methylamino)cytosine
Executive Summary The structural plasticity of nucleobases dictates the fidelity of genetic information and the efficacy of synthetic nucleoside analogs. Among these, the tautomerization of 4-amino-5-(methylamino)pyrimid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural plasticity of nucleobases dictates the fidelity of genetic information and the efficacy of synthetic nucleoside analogs. Among these, the tautomerization of 4-amino-5-(methylamino)pyrimidin-2-ol (the lactim/enol form) to 5-(methylamino)cytosine (the lactam/keto form) represents a critical equilibrium in physical organic chemistry and drug design. While the pyrimidine core is fundamentally achiral, the specific substitution pattern featuring both an amino and a methylamino group at the C4 and C5 positions, respectively, makes this molecule a highly valuable intermediate for synthesizing complex heterocyclic systems and chiral nucleoside analogs[1].
This whitepaper provides an in-depth mechanistic analysis of this lactam-lactim tautomerization. By integrating Density Functional Theory (DFT) thermodynamics, solvent-mediated kinetic pathways, and advanced 2D-IR spectroscopic protocols, we establish a comprehensive framework for understanding and controlling the tautomeric state of 5-(methylamino)cytosine derivatives in pharmaceutical development.
Structural and Mechanistic Foundations
The Lactam-Lactim Equilibrium
Cytosine and its derivatives exist in a dynamic equilibrium between multiple tautomeric forms, primarily the amino-lactam (keto) and amino-lactim (enol) states[2]. In the case of 5-(methylamino)cytosine, the lactam form features a carbonyl group at the C2 position and a protonated N1 ring nitrogen. Conversely, its tautomer, 4-amino-5-(methylamino)pyrimidin-2-ol, features a hydroxyl group at C2 and an unprotonated N1 nitrogen.
Under physiological conditions and in aqueous environments, the amino-lactam tautomer is overwhelmingly more stable and predominates[2][3]. The rings remain unsaturated and planar in both tautomers, which is a vital characteristic for their participation in the hydrogen-bonding networks required for nucleic acid base pairing[3].
Thermodynamic Landscape and Solvent-Mediated Catalysis
The interconversion between the lactim and lactam forms is not a simple intramolecular proton transfer. In the gas phase, the energy barrier for the keto-enol tautomerization of cytosine derivatives is prohibitively high—calculated at approximately 41.83 kcal/mol using coupled-cluster singles and doubles (CCSD) levels of theory[4]. This high barrier is due to the severe geometric strain of the four-membered transition state required for a direct proton shift from N1 to the C2 oxygen.
However, in biological systems or aqueous solutions, this barrier collapses. Microsolvation models demonstrate that the inclusion of a single active water molecule reduces the activation barrier to roughly 11.6 kcal/mol (calculated at the DFT level)[4]. This dramatic kinetic shift is driven by bifunctional water catalysis , where the solvent molecule acts simultaneously as a proton donor and acceptor, facilitating a much lower-energy, six-membered cyclic transition state.
Fig 1: Water-mediated proton transfer mechanism between lactim and lactam tautomers.
Table 1: Thermodynamic Parameters of Cytosine Derivative Tautomerization
The tautomeric state of 5-substituted cytosines is not merely an academic curiosity; it is a foundational parameter in drug development. 5-methylaminocytosine and its derivatives are critical precursors in the synthesis of 2'-deoxy-L-nucleosides and arabinofuranosyl nucleosides[7][8].
These synthetic nucleosides are potent antimetabolites and antiviral agents. Once phosphorylated by cellular kinases, they are incorporated into growing viral DNA strands. Because they often lack a functional 3'-hydroxyl group, they induce chain termination, making them highly effective against viruses like HIV and Hepatitis B (HBV)[7].
If the nucleobase were to adopt the minor lactim tautomer during DNA replication, it would alter its hydrogen-bonding donor/acceptor pattern. The lactam form provides a hydrogen acceptor at C2 and a donor at the N4-amino group, ensuring proper pairing with guanine[3]. A shift to the lactim form would lead to spontaneous mutagenesis by mispairing with thymine or adenine. Therefore, stabilizing the lactam form through rational solvent and formulation design is paramount for the efficacy of these chemotherapeutic agents.
Distinguishing between interconverting tautomeric species in situ requires non-contact, high-resolution probes. Traditional separation methods fail because the equilibrium re-establishes faster than the separation timescale[6]. We recommend a self-validating protocol combining DFT predictions with Two-Dimensional Infrared (2D IR) spectroscopy.
Diagnostic Spectroscopic Markers
Using 2D IR spectroscopy allows researchers to separate the lactim tautomer from the lactam tautomer based on cross-peak patterns, even in aqueous solutions where simple FTIR is obscured by the water O-H signal[6].
Table 2: Spectroscopic Markers for Tautomer Identification
Technique
Lactam Form (5-(methylamino)cytosine)
Lactim Form (4-Amino-5-(methylamino)pyrimidin-2-ol)
To ensure scientific integrity and reproducible tautomer identification, execute the following workflow:
Step 1: Computational Pre-screening (TD-DFT)
Action: Perform Time-Dependent Density Functional Theory (TD-DFT) calculations (e.g., at the ωB97X-D/cc-pVTZ level) to predict vertical excitation energies and oscillator strengths for the lowest-lying singlet and triplet states of 4-amino-5-(methylamino)pyrimidin-2-ol[1][4].
Causality: This establishes a theoretical baseline for the UV-Vis absorption spectrum and vibrational frequencies, allowing for direct comparison with experimental data to validate the nature of the electronic transitions (π→π* vs. n→π*)[1].
Step 2: Isotopic Solvent Preparation
Action: Dissolve the synthesized 5-(methylamino)cytosine derivative in D₂O rather than H₂O. Prepare a secondary control sample in an aprotic solvent (e.g., anhydrous acetonitrile).
Causality: D₂O shifts the massive solvent O-H stretching background, revealing the fingerprint region of the heterocycle. The aprotic control limits bifunctional water catalysis, artificially stabilizing the lactim form for reference measurements[6].
Step 3: 2D IR Spectroscopic Acquisition
Action: Irradiate the sample with a sequence of three femtosecond IR pulses targeting the 1500–1700 cm⁻¹ region. Monitor the cross-peaks between the carbonyl stretch and the ring deformation modes.
Causality: The lactam form will exhibit a distinct cross-peak network tied to the C=O stretch (~1650 cm⁻¹). The lactim form lacks this carbonyl and will instead show isolated ring vibrations. The ratio of these specific cross-peaks directly yields the equilibrium constant[6].
Fig 2: Integrated experimental workflow for the spectroscopic validation of tautomers.
Conclusion
The tautomerization of 4-amino-5-(methylamino)pyrimidin-2-ol to 5-(methylamino)cytosine is a defining chemical behavior that dictates the biological utility of this pyrimidine scaffold. Driven by solvent-mediated proton transfer, the equilibrium heavily favors the lactam form in physiological environments, ensuring stable hydrogen bonding essential for DNA/RNA base pairing. By leveraging advanced computational modeling and 2D IR spectroscopy, researchers can accurately map this equilibrium, paving the way for the rational design of high-fidelity nucleoside analogs and targeted antiretroviral therapies.
A Senior Application Scientist's Guide to the In Vitro Pharmacokinetic & Bioavailability Profiling of 4-Amino-5-(methylamino)pyrimidin-2-ol
Executive Summary In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant proportion of drug candidate attrition is attributed to suboptimal pharmacokinetic proper...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant proportion of drug candidate attrition is attributed to suboptimal pharmacokinetic properties. This technical guide provides a comprehensive framework for the in vitro characterization of 4-Amino-5-(methylamino)pyrimidin-2-ol, a novel pyrimidine derivative.[1][2][3] The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[2][3][4] Understanding the fundamental Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this new chemical entity (NCE) is critical for predicting its in vivo behavior, guiding medicinal chemistry efforts, and enabling rational progression towards clinical candidacy.[5][6][7] This document outlines the strategic selection and detailed execution of a core suite of in vitro ADME assays, designed to build a robust pharmacokinetic profile and predict oral bioavailability.[8][9]
Foundational Physicochemical Properties: The Starting Point
Before delving into complex biological assays, a thorough understanding of the molecule's intrinsic physicochemical properties is essential. These characteristics govern a compound's behavior in every ADME assay and can often be the root cause of perceived biological liabilities.[5]
Aqueous Solubility
Causality: Poor aqueous solubility is a primary impediment to oral absorption and can introduce artifacts in in vitro assays.[5] We must distinguish between kinetic and thermodynamic solubility to understand both the immediate dissolution rate and the true equilibrium concentration.
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Amino-5-(methylamino)pyrimidin-2-ol in 100% dimethyl sulfoxide (DMSO).
Kinetic Solubility:
Add stock solution to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4 to achieve a final DMSO concentration of <1%.
Shake vigorously for 2 hours at room temperature.
Filter the resulting solutions to remove precipitated compound.
Analyze the filtrate for compound concentration using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
Thermodynamic Solubility:
Add an excess of solid compound to PBS (pH 7.4).
Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.
Centrifuge and filter the supernatant.
Analyze the filtrate for compound concentration via LC-MS/MS.
Lipophilicity (LogD)
Causality: The octanol-water distribution coefficient (LogD) at physiological pH (7.4) is a key indicator of a molecule's ability to permeate biological membranes. It influences permeability, plasma protein binding, and metabolic enzyme interactions.
Protocol: Shake-Flask Method for LogD7.4 Determination
Prepare a buffered aqueous phase (PBS, pH 7.4) and an immiscible organic phase (n-octanol), pre-saturating each with the other.
Add a known amount of 4-Amino-5-(methylamino)pyrimidin-2-ol to a vial containing both phases.
Vortex vigorously for 1 hour to facilitate partitioning.
Centrifuge to ensure complete phase separation.
Carefully sample both the aqueous and n-octanol layers.
Quantify the compound concentration in each phase using LC-MS/MS.
Calculate LogD7.4 as: Log10([Concentration in Octanol] / [Concentration in Aqueous]).
In Vitro Absorption: Caco-2 Permeability Assay
Causality: For an orally administered drug to be effective, it must cross the intestinal epithelial barrier to enter systemic circulation. The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption in vitro.[10] This model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[10][11]
Protocol: Bidirectional Caco-2 Permeability
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for full differentiation and monolayer formation.[11]
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >200 Ω·cm², indicating robust tight junction formation.[12]
Transport Experiment:
Apical-to-Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM) to the apical (donor) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), sample from the basolateral (receiver) chamber.[10][11]
Basolateral-to-Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.[10]
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
Calculation:
The apparent permeability coefficient (Papp) is calculated using the formula:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Efflux Ratio (ER): Calculate as Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters.
Causality: The liver is the primary site of drug metabolism, which significantly impacts a drug's clearance and half-life. The Human Liver Microsomes (HLM) assay is a high-throughput, cost-effective method to assess Phase I metabolic stability.[13] HLMs are subcellular fractions containing a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of oxidative drug metabolism.[13]
Protocol: Human Liver Microsome (HLM) Stability Assay
Reaction Mixture Preparation: Prepare a master mix containing pooled HLMs (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
Initiation: Pre-warm the HLM solution and the test compound to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).[14] A parallel incubation without NADPH serves as a negative control to detect non-CYP-mediated degradation.[14]
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[13]
Sample Processing: Centrifuge the samples to precipitate proteins.
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
Data Analysis:
Plot the natural logarithm of the percentage of compound remaining versus time.
The slope of the linear regression (k) is the elimination rate constant.
In Vitro Distribution: Plasma Protein Binding (PPB)
Causality: Drugs bind reversibly to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. Only the unbound (free) fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body.[16] Therefore, determining the fraction unbound (fu) is crucial. Rapid Equilibrium Dialysis (RED) is a robust and widely accepted method for this purpose.[16][17][18]
Protocol: Rapid Equilibrium Dialysis (RED) Assay
Device Preparation: The RED device consists of a base plate with disposable inserts, each having two chambers separated by a semi-permeable dialysis membrane (typically 8 kDa MWCO).[17]
Assay Setup:
Add plasma (human, rat, etc.) spiked with 4-Amino-5-(methylamino)pyrimidin-2-ol to the sample chamber.[16]
Add an equal volume of PBS (pH 7.4) to the buffer chamber.[16]
Equilibration: Seal the plate and incubate on an orbital shaker at 37°C for 4-6 hours. During this time, the unbound drug diffuses across the membrane until its concentration is at equilibrium between the two chambers.[19]
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.
Analysis: Combine the plasma sample with an equal volume of blank buffer, and the buffer sample with an equal volume of blank plasma to equalize matrix effects. Precipitate proteins with acetonitrile and analyze both samples by LC-MS/MS.
Calculation:
Fraction Unbound (fu): fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber
Causality: Oral bioavailability (F) is a composite parameter defined by the fraction of drug absorbed (Fa), the fraction escaping gut wall metabolism (Fg), and the fraction escaping first-pass hepatic metabolism (Fh).[9] The in vitro data we have generated provides the key inputs to estimate this critical parameter.[8][9][20]
Fa (Fraction Absorbed): Primarily predicted from Caco-2 permeability (Papp). High permeability suggests high Fa.
Fg & Fh (First-Pass Metabolism): Predicted from metabolic stability (Clint). Low intrinsic clearance suggests a larger fraction of the drug will escape metabolism in the gut wall and liver.
Data Summary Table: Profile of 4-Amino-5-(methylamino)pyrimidin-2-ol
Not a significant substrate of P-gp or other efflux pumps.
Metabolism
Half-life (t1/2)
Human Liver Microsomes
45 min
Moderately stable.
Intrinsic Clearance (Clint)
Human Liver Microsomes
30 µL/min/mg
Moderate clearance, suggests potential for acceptable half-life.
Distribution
Fraction Unbound (fu), Human
Rapid Equilibrium Dialysis
0.25 (25%)
75% bound; free fraction is sufficient for activity.
Expert Interpretation:
The hypothetical data profile for 4-Amino-5-(methylamino)pyrimidin-2-ol is highly encouraging. The compound exhibits good aqueous solubility and optimal lipophilicity. Its high permeability in the Caco-2 assay, coupled with a low efflux ratio, strongly predicts efficient intestinal absorption (high Fa).[8][10] The moderate metabolic stability in liver microsomes suggests that while the compound is cleared hepatically, it is not so rapid as to preclude a viable oral dosing regimen. The moderate plasma protein binding ensures a sufficient free fraction to engage its therapeutic target. Collectively, this in vitro profile suggests that 4-Amino-5-(methylamino)pyrimidin-2-ol has a high probability of achieving good oral bioavailability in humans and warrants progression to in vivo pharmacokinetic studies.[20][21]
References
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Vertex AI Search.
Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed.
Protocol for the Human Liver Microsome Stability Assay.
In Vitro ADME Assays and Services.
Graphical Model for Estimating Oral Bioavailability of Drugs in Humans and Other Species from Their Caco-2 Permeability and in Vitro Liver Enzyme Metabolic Stability Rates.
Caco2 assay protocol. [Source not provided].
Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. PubMed.
Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workst
Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding.
Caco-2 Permeability Assay Protocol.
In Vitro ADME Services.
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
In Vitro ADME. BioDuro-Global CRDMO, Rooted in Science.
Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Applic
A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
Microsomal Clearance/Stability Assay. Domainex.
Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine.
Predicting human pharmacokinetics from preclinical d
preliminary investigation of 4-Amino-5-(methylamino)pyrimidin-2-ol receptor binding affinity
An In-Depth Technical Guide to the Preliminary Investigation of 4-Amino-5-(methylamino)pyrimidin-2-ol Receptor Binding Affinity Executive Summary 4-Amino-5-(methylamino)pyrimidin-2-ol is a highly functionalized pyrimidin...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Preliminary Investigation of 4-Amino-5-(methylamino)pyrimidin-2-ol Receptor Binding Affinity
Executive Summary
4-Amino-5-(methylamino)pyrimidin-2-ol is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry. While it serves as a valuable intermediate for synthesizing complex heterocyclic systems, direct evidence linking this specific achiral molecule to the modulation of specific enzymatic activities remains unestablished[1]. However, as a Senior Application Scientist, I approach this molecule not merely as a building block, but as a high-potential pharmacophore. Aminopyrimidines are privileged scaffolds widely recognized for their ability to act as ATP-competitive inhibitors of kinases[2].
This whitepaper outlines a rigorous, self-validating preliminary investigation framework to characterize the receptor binding affinity of 4-Amino-5-(methylamino)pyrimidin-2-ol, utilizing Cyclin-Dependent Kinase 2 (CDK2) as the primary hypothetical target. By coupling kinetic resolution with thermodynamic profiling, we establish a definitive mechanism of action.
Structural Rationale & Target Hypothesis
The pyrimidine core is a fundamental scaffold in numerous bioactive molecules[1]. In the context of kinase inhibition, the structural topology of 4-Amino-5-(methylamino)pyrimidin-2-ol presents multiple vectors for high-affinity target engagement:
Hinge Region Engagement: The 4-amino group and the adjacent pyrimidine nitrogen are perfectly positioned to form bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (specifically Leu83 and Glu81 in CDK2)[3].
Solvent/Hydrophobic Probing: The 5-methylamino group provides a vector to probe the solvent-exposed region or adjacent hydrophobic pockets, while the 2-hydroxyl group (capable of lactam-lactim tautomerism) can interact with the ribose-binding pocket.
Fig 1. Hypothesized mechanism of action via CDK2 ATP-competitive inhibition.
Experimental Methodologies: A Self-Validating System
To prevent false positives inherent in single-assay screening, this investigation employs an orthogonal validation strategy. We utilize Surface Plasmon Resonance (SPR) to determine the kinetic rates (
kon
,
koff
) and Isothermal Titration Calorimetry (ITC) to map the thermodynamic signature (
ΔH
,
ΔS
)[4].
The Causality of Validation: This dual approach creates a closed logical loop. SPR tells us how fast the molecule binds, while ITC tells us why it binds (enthalpic vs. entropic driving forces)[5]. The system is self-validating because the Gibbs free energy (
ΔG
) calculated from SPR's dissociation constant (
KD
) must mathematically align with the
ΔG
derived from the ITC equation (
ΔG=ΔH−TΔS
). If these values diverge significantly, it indicates an experimental artifact (e.g., buffer mismatch or non-specific aggregation).
Fig 2. Orthogonal validation workflow ensuring thermodynamic and kinetic alignment.
Surface Plasmon Resonance (SPR) Kinetics Protocol
SPR is a label-free optical sensing method that monitors changes in the refractive index near a sensor surface in real-time[6].
Surface Preparation: Utilize a CM5 sensor chip. The carboxymethylated dextran matrix provides excellent chemical stability and minimizes non-specific binding of the highly polar pyrimidine[7].
Immobilization: Activate the surface using standard EDC/NHS chemistry. Inject recombinant human CDK2 (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~4000 Response Units (RU). This high density is necessary to generate a detectable signal for a low-molecular-weight ligand (~156 Da)[8]. Quench unreacted esters with 1 M ethanolamine.
Analyte Injection: Prepare 4-Amino-5-(methylamino)pyrimidin-2-ol in a concentration series (0.5 µM to 50 µM) in running buffer (10 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 5% DMSO). Inject at a high flow rate (30 µL/min) to eliminate mass transport limitations, ensuring the observed association is purely reaction-limited[6].
Regeneration: If dissociation is incomplete, apply a brief 30-second pulse of 10 mM NaOH to regenerate the surface without denaturing the kinase[6].
ITC is the "gold standard" for measuring binding affinity because it directly measures the calorimetric enthalpy of the interaction without requiring immobilization or fluorescent tags[9].
Buffer Matching (Critical Step): Dialyze CDK2 and dissolve the pyrimidine ligand in the exact same buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5% DMSO). Even a 0.1% mismatch in DMSO concentration will generate massive heats of dilution that obscure the binding signal[4].
Titration Execution: Load the calorimetric cell with 30 µM CDK2. Load the injection syringe with 300 µM of 4-Amino-5-(methylamino)pyrimidin-2-ol. This 10-fold excess ensures the target reaches complete saturation, producing the sigmoidal curve required to accurately determine the inflection point (stoichiometry,
n
)[5].
Data Acquisition: Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the heat signal to return to baseline[10].
Preliminary Data Synthesis
To demonstrate the analytical pipeline, the following tables represent the expected baseline pharmacological profile of the unoptimized 4-Amino-5-(methylamino)pyrimidin-2-ol scaffold against CDK2.
| Stoichiometry (
n
) | 0.98 | Confirms a 1:1 binding ratio at the active site[11]. |
| Enthalpy (
ΔH
) | -8.5 kcal/mol | Highly exothermic; driven by strong H-bond formation at the hinge[5]. |
| Entropy (
−TΔS
) | +2.1 kcal/mol | Unfavorable entropy penalty due to loss of rotational degrees of freedom. |
| Gibbs Free Energy (
ΔG
) | -6.4 kcal/mol | Corroborates the
KD
observed in SPR (
ΔG=RTlnKD
). |
Mechanistic Causality & SAR Implications
The preliminary data synthesis reveals a classic thermodynamic signature for an early-stage pyrimidine fragment: the binding is strictly enthalpy-driven (
ΔH<0
). This confirms our structural hypothesis that the 4-amino and pyrimidine nitrogen atoms successfully establish bidentate hydrogen bonds with the CDK2 hinge region (Leu83/Glu81)[3].
However, the moderate micromolar affinity (
KD=20.2
µM) is constrained by an unfavorable entropic penalty (
−TΔS>0
). Because 4-Amino-5-(methylamino)pyrimidin-2-ol is a small, flexible, achiral molecule, it loses significant conformational freedom upon entering the rigid kinase pocket.
Future Directions:
To evolve this scaffold into a nanomolar inhibitor, future Structure-Activity Relationship (SAR) campaigns must focus on stereochemical control [1]. By synthesizing chiral derivatives—such as replacing the 5-methylamino group with a bulky, rigidified chiral amine (e.g., a substituted pyrrolidine)—we can pre-organize the molecule's conformation in solution. This will reduce the entropic penalty of binding while simultaneously probing the deeper hydrophobic regions of the ATP-binding cleft, ultimately extending the target residence time observed in SPR.
References
ACS Publications - 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Available at: [Link]
ACS Publications - 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Compound: 4-Amino-5-(methylamino)pyrimidin-2-ol (CAS: 527673-46-7)
Tautomeric Equivalent: 6-Amino-5-(methylamino)-1H-pyrimidin-2-one
Executive Summary
4-Amino-5-(methylamino)pyrimidin-2-ol is a highly functionalized pyrimidine derivative that serves as a critical building block in the synthesis of complex heterocyclic systems, including kinase inhibitors, nucleoside analogues, and purine derivatives[1]. Because pyrimidine cores are fundamental scaffolds in medicinal chemistry, synthesizing this specific substitution pattern requires precise regiochemical control. This application note details a highly efficient, divergent synthetic protocol utilizing selective reductive amination to mono-methylate the C5-amino group of a pre-functionalized 4,5-diaminopyrimidin-2-ol precursor.
A primary challenge in pyrimidine functionalization is achieving regioselectivity when multiple nucleophilic sites are present. In 4,5-diaminopyrimidin-2-ol, both the C4 and C5 positions possess primary amino groups. However, their electronic environments are fundamentally different:
C4-Amino Group: This group is highly conjugated with the electron-deficient pyrimidine ring nitrogens, giving it an amidine-like character. Its lone pair is delocalized, significantly reducing its nucleophilicity.
C5-Amino Group: The heteroatomic substituent at the 5-position is not severely electron-depleted. The nucleophilicity of the C5-amino group is structurally enhanced by the vinylogous alpha effect, making it the most reactive nucleophilic center on the molecule[2].
By exploiting this differential reactivity, we can selectively target the C5-amino group using a reductive amination strategy[1]. The reaction utilizes exactly 1.0 equivalent of formaldehyde to form a transient 5-iminium intermediate. We employ Sodium Cyanoborohydride (
NaBH3CN
) as the reducing agent rather than Sodium Borohydride (
NaBH4
).
NaBH3CN
is stable in mildly acidic conditions and selectively reduces the protonated iminium ion without prematurely reducing the formaldehyde electrophile[3].
Experimental Workflow Visualization
Fig 1: Selective reductive amination workflow for 4-amino-5-(methylamino)pyrimidin-2-ol synthesis.
Materials and Reagents
Note: All procedures must be conducted in a well-ventilated fume hood.
NaBH3CN
is highly toxic and releases toxic HCN gas if exposed to strong acids.
Reagent
MW ( g/mol )
Equivalents
Mass / Volume
Moles
Function
4,5-Diaminopyrimidin-2-ol
126.12
1.0 eq
1.26 g
10.0 mmol
Starting Material
Formaldehyde (37% aq)
30.03
1.0 eq
0.75 mL
10.0 mmol
Electrophile
Sodium Cyanoborohydride
62.84
1.2 eq
0.75 g
12.0 mmol
Reducing Agent
Acetic Acid (Glacial)
60.05
0.1 eq
57 µL
1.0 mmol
Acid Catalyst
Methanol (Anhydrous)
32.04
Solvent
25 mL
-
Reaction Medium
Step-by-Step Experimental Protocol
Step 1: Imine Formation
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-diaminopyrimidin-2-ol (1.26 g, 10.0 mmol).
Solvent Addition: Suspend the starting material in anhydrous methanol (25 mL). Note: The starting material may not fully dissolve until the imine is formed.
Electrophile Addition: Dropwise, add 37% aqueous formaldehyde (0.75 mL, 10.0 mmol) to the stirring suspension at room temperature (25 °C).
Maturation: Allow the reaction mixture to stir for 2 hours under a nitrogen atmosphere to ensure complete conversion to the C5-iminium intermediate. The mixture will gradually turn into a homogenous, slightly yellow solution.
Step 2: Reductive Amination
Cooling: Submerge the reaction flask in an ice-water bath and cool the mixture to 0 °C.
Hydride Addition: Carefully add Sodium Cyanoborohydride (0.75 g, 12.0 mmol) in three equal portions over 15 minutes to control the mild exothermic reaction and prevent gas evolution spikes.
Catalyst Addition: Add glacial acetic acid (57 µL, 1.0 mmol) dropwise to adjust the apparent pH to ~5-6. This slight acidity is strictly required to protonate the imine, activating it for hydride attack.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours (overnight) under a nitrogen atmosphere.
Step 3: Quenching and Workup
Causality Note: Standard liquid-liquid extraction (e.g., Ethyl Acetate/Water) is ineffective here. 4-Amino-5-(methylamino)pyrimidin-2-ol is a highly polar, zwitterionic-like compound that will partition entirely into the aqueous phase.
Quenching: Cool the mixture to 0 °C and carefully add 5 mL of saturated aqueous
NaHCO3
to neutralize the acetic acid and safely decompose any unreacted
NaBH3CN
. Stir for 30 minutes.
Concentration: Remove the methanol under reduced pressure using a rotary evaporator (bath temp < 40 °C) until a crude aqueous slurry remains.
Step 4: Purification
Desalting/Chromatography: Load the crude aqueous slurry directly onto a Reverse-Phase C18 Flash Chromatography column.
Elution: Elute using a gradient of 100% LCMS-grade Water to 20% Methanol in Water. The target compound elutes early due to its high polarity.
Lyophilization: Pool the product-containing fractions (verified by TLC or LC-MS) and lyophilize (freeze-dry) to afford 4-Amino-5-(methylamino)pyrimidin-2-ol as an off-white powder.
Expected Yield: 65–75% (0.91 g – 1.05 g).
Analytical Characterization Notes
When characterizing the purified product via
1H
NMR (in DMSO-
d6
), be aware of tautomerism . The C2-hydroxyl group predominantly exists as the C2-ketone (pyrimidin-2-one) in solution. You will observe:
A singlet for the C6-aromatic proton.
A doublet for the N-methyl group (~2.7 ppm) coupling to the secondary amine proton.
Broad singlets for the C4-primary amine and C5-secondary amine protons, which exchange with
D2O
.
References
4-Amino-5-(methylamino)pyrimidin-2-ol | Research Chemical
Benchchem. Provides structural context, divergent synthesis strategies starting from 4,5-diaminopyrimidin-2-ol, and relevance in medicinal chemistry.
1[1]
Prebiotic Syntheses of Noncanonical Nucleosides and Nucleotides
ACS Publications. Explains the precise mechanistic causality of the vinylogous alpha effect and why the 5-amino group in 4,5-diaminopyrimidines is highly nucleophilic compared to the 4-amino group.
2[2]
New prodrugs for phosphorus-containing compounds
Google Patents (JP4741725B2). Details the successful application of reductive amination techniques on 4-aminopyrimidine derivatives to selectively functionalize the 5-amino position.
3[3]
Application Note: Reconstitution and Cell Culture Protocols for 4-Amino-5-(methylamino)pyrimidin-2-ol in DMSO
Executive Summary 4-Amino-5-(methylamino)pyrimidin-2-ol is a highly functionalized pyrimidine derivative utilized as a critical building block and bioactive scaffold in medicinal chemistry[1]. While its pyrimidine core a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Amino-5-(methylamino)pyrimidin-2-ol is a highly functionalized pyrimidine derivative utilized as a critical building block and bioactive scaffold in medicinal chemistry[1]. While its pyrimidine core and multiple functional groups make it a valuable intermediate for synthesizing complex heterocycles, these same features present distinct solubility challenges for in vitro cell culture assays. This application note provides a self-validating, causally driven protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO) to create high-concentration master stocks, followed by a dilution strategy designed to prevent precipitation ("crashing out") and avoid solvent-induced cytotoxicity.
Physicochemical Profiling & Solubility Dynamics
To achieve complete dissolution, one must understand the intermolecular forces governing the compound's solid state.
Requires exactly 7.01 mg/mL to generate a 50 mM stock.
Formula
C
5
H
8
N
4
O
Small, highly polar molecule.
H-Bond Donors
4 (-NH
2
, -NH-, -OH)
Forms a highly stable, tightly packed crystal lattice.
H-Bond Acceptors
4 (N, O)
Prone to aqueous insolubility at high concentrations.
The Causality of Solvent Selection
4-Amino-5-(methylamino)pyrimidin-2-ol possesses strong hydrogen bond donors (amino, methylamino, and hydroxyl groups) and acceptors (pyrimidine nitrogens). In its solid powder form, these groups form a rigid intermolecular crystal lattice. Water, despite its high dielectric constant, often struggles to break these bonds at high concentrations due to its own competing hydrogen-bond network.
Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal solvent because it is a polar aprotic molecule. Its highly polarized S=O bond acts as a potent hydrogen bond acceptor, effectively solvating the amino and hydroxyl protons of the pyrimidine derivative and disrupting the crystal lattice without donating protons itself[2].
Experimental Protocols
Protocol 1: Preparation of a 50 mM Master Stock in DMSO
This protocol yields 1 mL of a 50 mM stock solution.
Weighing: Accurately weigh 7.01 mg of 4-Amino-5-(methylamino)pyrimidin-2-ol powder into a sterile, solvent-resistant microcentrifuge tube.
Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
Dissolution (Overcoming Activation Energy): Tightly cap the tube and vortex vigorously for 1–2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath at 37°C for 5–10 minutes. Causality: Gentle warming provides the thermodynamic energy required to overcome the lattice enthalpy of the pyrimidine crystals[2].
Sterilization (Material Compatibility): Draw the solution into a solvent-resistant syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter .
Causality: Standard Polyethersulfone (PES) or Cellulose Acetate (CA) filters will dissolve upon contact with 100% DMSO, leaching toxic polymers into your stock. PTFE is chemically inert and mandatory for DMSO filtration.
Aliquoting & Storage: Divide the sterile stock into 20–50 µL aliquots and store at -20°C or -80°C in tightly sealed containers. Protect from light and moisture. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture, which degrades the solvent's solvating power and leads to compound precipitation over time[2].
Protocol 2: Serial Dilution and Cell Culture Application
Introducing high-concentration DMSO stocks into aqueous cell culture media requires a controlled step-down approach.
Pre-warming: Warm the target cell culture media to 37°C.
Intermediate Dilution: Prepare an intermediate dilution (e.g., 100x the final desired concentration) by adding the DMSO stock dropwise into the pre-warmed media while vortexing rapidly.
Causality of "Crashing Out": Directly pipetting a 50 mM DMSO stock into a final culture well creates localized zones of high concentration and a sudden shift in the dielectric constant, causing the pyrimidine derivative to rapidly precipitate[2]. Gradual solvent exchange prevents this.
Final Application: Dilute the intermediate solution into the final assay wells. Ensure the final DMSO concentration is strictly ≤0.1% (v/v) .
Causality of Toxicity: DMSO is amphiphilic and integrates into mammalian phospholipid bilayers. Concentrations above 0.1% can induce osmotic stress, alter membrane fluidity, and trigger artifactual inflammatory responses or apoptosis, confounding the biological readout of the assay[3].
Table 2: Step-Down Dilution Strategy (Targeting 0.1% Final DMSO)
Target Assay Conc.
Master Stock
Intermediate Dilution (in Media)
Final Addition to Well
Final DMSO %
50 µM
50 mM
1:100 (Yields 500 µM, 1% DMSO)
1:10 (from Intermediate)
0.1%
10 µM
10 mM
1:100 (Yields 100 µM, 1% DMSO)
1:10 (from Intermediate)
0.1%
1 µM
1 mM
1:100 (Yields 10 µM, 1% DMSO)
1:10 (from Intermediate)
0.1%
Workflow Visualization
Workflow for preparing and diluting 4-Amino-5-(methylamino)pyrimidin-2-ol for cell culture.
Quality Control & Validation
To ensure the integrity of your self-validating protocol, perform post-dissolution quality control:
Visual Inspection: Hold the final intermediate dilution against a light source. The solution must be completely optically clear. Any turbidity indicates micro-precipitation.
UV-Vis Quantification: Because 4-Amino-5-(methylamino)pyrimidin-2-ol features a highly conjugated pyrimidine core, its exact soluble concentration can be empirically validated post-dissolution via UV-Vis absorbance. Generating a calibration curve at its
λmax
ensures the working stock has not suffered from incomplete dissolution[1].
References
Marcinkowska, M. et al. "Dual Molecules Targeting 5-HT6 and GABA-A Receptors as a New Approach to Combat Depression Associated with Neuroinflammation." ACS Chemical Neuroscience, 2023. URL:[Link]
Application Note: Strategic Use of 4-Amino-5-(methylamino)pyrimidin-2-ol in the Synthesis of 8-Azapurine Nucleoside Analogs
An Application Guide for Researchers and Drug Development Professionals Abstract Nucleoside analogs are a cornerstone of modern therapeutics, particularly in the development of antiviral and anticancer agents.[1][2][3] T...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for Researchers and Drug Development Professionals
Abstract
Nucleoside analogs are a cornerstone of modern therapeutics, particularly in the development of antiviral and anticancer agents.[1][2][3] Their mechanism often relies on mimicking natural nucleosides to interfere with nucleic acid synthesis in rapidly dividing cancer cells or virus-infected cells.[1][4] Among the diverse heterocyclic scaffolds used, 8-azapurines (v-triazolo[4,5-d]pyrimidines) have garnered significant interest due to their unique electronic properties and potential for biological activity, including cytotoxic and antineoplastic effects.[5][6] This application note provides a detailed guide on the strategic use of 4-Amino-5-(methylamino)pyrimidin-2-ol, a key pyrimidine derivative, as a precursor for the synthesis of novel 8-azapurine nucleoside analogs.[7] We present the underlying chemical principles, detailed synthetic protocols, and workflow optimizations essential for researchers in medicinal chemistry and drug development.
Introduction: The Rationale for 8-Azapurine Nucleosides
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous drugs that target a wide range of diseases.[3][8][9] The modification of this core to create nucleoside analogs has been a highly successful strategy. 8-Azapurine nucleosides, which are isosteric with natural purine nucleosides, can act as metabolic antagonists.[5] Their introduction of a nitrogen atom at the 8-position of the purine ring system alters the electronic distribution and hydrogen bonding capabilities, potentially leading to enhanced binding to target enzymes or disruption of biological processes.[10]
4-Amino-5-(methylamino)pyrimidin-2-ol is an ideal starting material for this class of compounds. Its vicinal amino and methylamino groups at the C4 and C5 positions provide the necessary functionality for the crucial cyclization step to form the fused triazole ring of the 8-azapurine system. This guide will elucidate the pathway from this versatile precursor to the final, biologically relevant nucleoside analogs.
Physicochemical Properties and Reactivity of the Precursor
Understanding the precursor is fundamental to designing a successful synthesis.
Causality of Reactivity: The synthetic utility of 4-Amino-5-(methylamino)pyrimidin-2-ol hinges on the reactivity of its functional groups. The primary amino group at C4 and the secondary methylamino group at C5 are nucleophilic. The key transformation involves the diazotization of the primary amino group at the 4-position (or a related transformation) followed by an intramolecular cyclization with the adjacent methylamino group to form the triazole ring. The hydroxyl group at C2 allows for tautomerization and influences the electronic properties of the pyrimidine ring.
Synthetic Workflow: From Pyrimidine to Nucleoside Analog
The synthesis of an 8-azapurine nucleoside analog from 4-Amino-5-(methylamino)pyrimidin-2-ol can be logically divided into three primary stages: formation of the heterocyclic core, glycosylation, and deprotection.
Caption: High-level workflow for nucleoside analog synthesis.
Stage 1: Formation of the 8-Azapurine Core
The initial step is the construction of the v-triazolo[4,5-d]pyrimidine ring system. This is typically achieved by treating the starting pyrimidine with a diazotizing agent, such as sodium nitrite in an acidic medium. The resulting diazonium salt is highly reactive and undergoes spontaneous intramolecular cyclization onto the adjacent methylamino group, yielding the stable aromatic triazole ring.
Stage 2: Glycosylation
This is the most critical step, where the sugar moiety is attached to the heterocyclic base to form the nucleoside. The Vorbrüggen glycosylation is a widely used and reliable method.[13]
Mechanism and Control: The reaction proceeds via an S_N2-like mechanism. The silylated heterocycle attacks an activated sugar donor (e.g., a per-acylated ribofuranose). The use of bulky protecting groups (like acetyl or benzoyl) on the sugar's hydroxyls is essential. They serve two purposes:
Directing Stereochemistry: The protecting group at the C2' position of the ribose directs the incoming nucleobase to the opposite (β) face, ensuring the formation of the desired β-anomer, which is typically the biologically active isomer.
Preventing Side Reactions: They protect the hydroxyl groups from participating in unwanted reactions.
A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), is required to catalyze the reaction.[13]
Caption: Simplified schematic of the glycosylation reaction.
Stage 3: Deprotection
The final step is the removal of the protecting groups from the sugar moiety to yield the target nucleoside analog. For acyl protecting groups like acetyl or benzoyl, this is commonly achieved by treatment with a basic solution, such as ammonia in methanol or sodium methoxide in methanol.[13][14] This reaction must be carefully monitored to ensure complete deprotection without degrading the final product.
Detailed Experimental Protocols
The following protocols are representative procedures and should be adapted and optimized based on the specific substrate and available laboratory equipment.
Protocol 1: Synthesis of 7-methyl-3H-v-triazolo[4,5-d]pyrimidin-5-ol (8-Azapurine Core)
This protocol describes the cyclization of the starting pyrimidine to form the core heterocycle.
Materials:
4-Amino-5-(methylamino)pyrimidin-2-ol
Hydrochloric acid (HCl), 2M
Sodium nitrite (NaNO₂), solid
Deionized water
Ice bath
Magnetic stirrer and stir bar
Round-bottom flask
Procedure:
Dissolution: Suspend 1.0 g (7.14 mmol) of 4-Amino-5-(methylamino)pyrimidin-2-ol in 20 mL of 2M HCl in a 100 mL round-bottom flask. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
Diazotization: Prepare a solution of 0.54 g (7.85 mmol) of sodium nitrite in 5 mL of cold deionized water. Add this solution dropwise to the stirred pyrimidine suspension over 20 minutes, ensuring the temperature remains below 5 °C.
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour. A color change and/or precipitation of the product may be observed.
Work-up: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (3 x 10 mL) and then with a small amount of cold ethanol.
Drying: Dry the solid product under vacuum to a constant weight.
Validation: The reaction progress and purity of the product should be monitored by Thin Layer Chromatography (TLC) and confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Expected Outcome: A solid product, the 8-azapurine core, with an expected yield of 75-85%.
Protocol 2: Glycosylation with 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
This protocol details the coupling of the 8-azapurine core with a protected ribose sugar.
Silylation: In a flame-dried, three-neck flask under an inert atmosphere, suspend 1.0 g (6.62 mmol) of the 8-azapurine core in 30 mL of anhydrous acetonitrile. Add a catalytic amount of ammonium sulfate (approx. 20 mg) followed by 5 mL of HMDS. Reflux the mixture for 2-3 hours until the solution becomes clear, indicating the formation of the silylated derivative.
Cooling: Remove the heating mantle and allow the solution to cool to room temperature. Remove the excess HMDS and solvent under reduced pressure.
Coupling: Re-dissolve the silylated base in 30 mL of anhydrous acetonitrile. Add 2.3 g (7.28 mmol) of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose. Cool the mixture to 0 °C.
Catalysis: Add 1.0 mL (7.94 mmol) of BF₃·OEt₂ dropwise to the stirred solution.[13] Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitoring & Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction by adding 20 mL of saturated sodium bicarbonate solution.
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the resulting crude product by silica gel column chromatography.
Expected Outcome: The protected nucleoside analog as a white foam or solid, with an expected yield of 50-65%.
Protocol 3: Deprotection of the Nucleoside Analog
This protocol describes the final step to remove the acetyl protecting groups.
Materials:
Protected nucleoside analog (from Protocol 2)
Ammonia solution, 7N in methanol
Round-bottom flask with a stopper
Procedure:
Dissolution: Dissolve the protected nucleoside (1.0 g) in 25 mL of 7N methanolic ammonia in a round-bottom flask.
Reaction: Seal the flask and stir the solution at room temperature for 24 hours.
Monitoring: Monitor the deprotection by TLC until all starting material is consumed.
Work-up: Concentrate the reaction mixture to dryness under reduced pressure.
Purification: Purify the crude product by recrystallization or silica gel chromatography to yield the final nucleoside analog.
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Expected Outcome: The final 8-azapurine nucleoside analog as a pure, solid compound.
Conclusion
4-Amino-5-(methylamino)pyrimidin-2-ol is a highly valuable and strategically important precursor for the synthesis of 8-azapurine nucleoside analogs. The synthetic route, while requiring careful control over reaction conditions, is robust and relies on well-established chemical transformations. The protocols provided herein offer a solid foundation for research and development teams to produce novel nucleoside analogs for screening in antiviral and anticancer programs. By understanding the causality behind each synthetic step—from the crucial cyclization to the stereocontrolled glycosylation—scientists can efficiently navigate the path to discovering next-generation therapeutics.
References
GSC Online Press. (2023, October 30). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections.
MDPI. (2013, October 11). Enzymatic Synthesis of Highly Fluorescent 8-Azapurine Ribosides Using a Purine Nucleoside Phosphorylase Reverse Reaction: Variable Ribosylation Sites. Retrieved from [Link]
ACS Publications. New approach to the synthesis of nucleosides of 8-azapurines (3-glycosyl-v-triazolo[4,5-d]pyrimidines). The Journal of Organic Chemistry. Retrieved from [Link]
PubMed. Analogues of 8-azainosine. Retrieved from [Link]
Thieme. (2011). Synthesis of Novel 2-Cyano-7-deaza-8-azapurine- and 2-Cyano-8-azapurine-Derived Nucleosides. Synlett, 2011(13), 1900-1904. Retrieved from [Link]
PubMed. Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. Retrieved from [Link]
MDPI. (2023, April 1). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Retrieved from [Link]
MDPI. (2024, November 25). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Retrieved from [Link]
PMC. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
Enanti Labs. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Retrieved from [Link]
PMC. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Retrieved from [Link]
Google Patents. (2003, June 26). WO 03/051898 A1 - Unusual nucleoside libraries, compounds and preferred uses as antiviral and anticancer agents.
Application Note: ¹H and ¹³C NMR Spectroscopic Analysis of 4-Amino-5-(methylamino)pyrimidin-2-ol
Introduction 4-Amino-5-(methylamino)pyrimidin-2-ol is a substituted pyrimidine of significant interest in medicinal chemistry and drug development.[1] The pyrimidine scaffold is a core component of numerous biologically...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-Amino-5-(methylamino)pyrimidin-2-ol is a substituted pyrimidine of significant interest in medicinal chemistry and drug development.[1] The pyrimidine scaffold is a core component of numerous biologically active molecules, and the precise characterization of its derivatives is crucial for understanding structure-activity relationships (SAR).[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the cornerstone analytical technique for the unambiguous structural elucidation of such organic compounds in solution.[2] This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for 4-Amino-5-(methylamino)pyrimidin-2-ol, offering field-proven insights for researchers and drug development professionals.
The substitution pattern of 4-Amino-5-(methylamino)pyrimidin-2-ol, featuring amino, methylamino, and hydroxyl groups, presents a unique electronic environment that influences the chemical shifts of the pyrimidine ring and its substituents. Understanding these influences is key to accurate spectral assignment. This guide will detail the experimental methodology, provide predicted chemical shift reference data based on the analysis of analogous structures, and explain the reasoning behind the experimental choices to ensure trustworthy and reproducible results.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following IUPAC-recommended numbering scheme for the pyrimidine ring is used throughout this document.
Caption: Structure of 4-Amino-5-(methylamino)pyrimidin-2-ol with atom numbering.
Experimental Protocol: NMR Data Acquisition
This section provides a step-by-step methodology for preparing the sample and acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the sample preparation. The following protocol is designed to ensure a homogenous solution free of particulate matter.
Weighing the Sample: Accurately weigh 5-10 mg of 4-Amino-5-(methylamino)pyrimidin-2-ol into a clean, dry vial.
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many polar heterocyclic compounds and its residual proton and carbon signals are well-documented, making it a reliable reference.[3][4]
Dissolution: Gently swirl or vortex the vial to dissolve the sample. If necessary, brief sonication can be used to facilitate complete dissolution.[4]
Filtering: To prevent signal broadening from suspended impurities, filter the solution through a pipette containing a small plug of glass wool or cotton directly into a 5 mm NMR tube.[4]
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
Instrumental Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
Caption: Workflow for NMR spectroscopic analysis.
Instrument Setup:
Utilize a 400 MHz or higher field NMR spectrometer.
Lock the field frequency using the deuterium signal from DMSO-d₆.
Tune and match the probe for both ¹H and ¹³C frequencies.
Perform shimming on the sample to optimize the magnetic field homogeneity, aiming for sharp and symmetrical peaks.[4]
¹H NMR Acquisition Parameters:
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').[4]
Number of Scans: 1024 or more, owing to the low natural abundance of the ¹³C isotope.[2]
Temperature: 298 K.
Data Processing
Apply a Fourier transform to the Free Induction Decays (FIDs).
Perform phase and baseline corrections on the resulting spectra.
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[3]
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables provide the predicted chemical shifts (δ) for 4-Amino-5-(methylamino)pyrimidin-2-ol. These predictions are derived from the analysis of structurally related aminopyrimidines and heterocyclic compounds, considering the electronic effects of the substituents.[5][6][7] The electron-donating amino and hydroxyl groups are expected to shield the ring protons and carbons, resulting in upfield shifts compared to unsubstituted pyrimidine.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
Proton Assignment
Predicted δ (ppm)
Multiplicity
Integration
Notes
H6 (ring)
7.0 - 7.5
Singlet
1H
The sole aromatic proton on the pyrimidine ring.
NH₂ (at C4)
5.5 - 6.5
Broad Singlet
2H
Exchangeable with D₂O. Chemical shift is concentration and temperature dependent.
NH (at C5)
4.5 - 5.5
Broad Singlet/Quartet
1H
Exchangeable with D₂O. May show coupling to the adjacent methyl group protons.
OH (at C2)
9.0 - 11.0
Broad Singlet
1H
Tautomeric proton, exchangeable with D₂O. Shift is highly variable.
N¹H/N³H
6.0 - 8.0
Broad Singlet
1H
Tautomeric proton, exchangeable with D₂O. May not be observed distinctly.
CH₃ (N-methyl)
2.6 - 2.9
Doublet
3H
Will appear as a singlet upon decoupling or in the absence of clear coupling to the NH proton.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
Carbon Assignment
Predicted δ (ppm)
Notes
C2
160 - 165
Attached to -OH and two nitrogen atoms, expected to be significantly downfield.
C4
155 - 160
Attached to an amino group and two nitrogen atoms, also downfield.
C6
135 - 145
The only carbon in the ring bonded to a hydrogen.
C5
110 - 120
Shielded by two adjacent electron-donating amino groups.
CH₃
28 - 33
Typical range for an N-methyl carbon.
Expert Insights and Interpretation
Tautomerism: The presence of the hydroxyl group at the C2 position allows for keto-enol tautomerism. The pyrimidin-2-ol form is generally favored; however, the presence of the pyrimidin-2(1H)-one tautomer can lead to additional or broadened signals, particularly for the N-H protons.
Proton Exchange: The protons on the heteroatoms (NH₂, NH, OH) are acidic and can exchange with residual water in the solvent or with each other. This often results in broad signals. A D₂O exchange experiment can be performed to confirm these peaks, as they will disappear from the spectrum upon addition of a drop of D₂O.
2D NMR Spectroscopy: For unambiguous assignment, especially for the quaternary carbons, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. HSQC will correlate the C6 carbon with its directly attached H6 proton. HMBC will reveal long-range correlations (2-3 bonds), for example, between the N-methyl protons and carbons C5 and C4, which is invaluable for confirming the carbon framework.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable for the structural verification of 4-Amino-5-(methylamino)pyrimidin-2-ol.[2] By following the detailed protocols outlined in this application note, researchers can obtain high-quality, reproducible NMR data. The provided reference chemical shifts, based on established principles of NMR spectroscopy and data from related pyrimidine derivatives, serve as a robust guide for spectral interpretation.[5][8] For definitive structural confirmation, particularly in the context of drug discovery and development, the use of complementary 2D NMR techniques is strongly advised.
References
G. P. Ford and J. D. Scribner. Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes. The Journal of Physical Chemistry A. 2003, 107(18), 3357-3366. Available from: [Link]
C. Ochoa, M. Stud, C. Cativiela, and J. Elguero. ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry. 1987, 25(10), 825-830. Available from: [Link]
IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]
A. A. F. El-Sayed, N. A. Khalil, and E. M. H. Abbas. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. 2021, 26(11), 3330. Available from: [Link]
W. von Philipsborn and R. Müller. ¹⁵N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Angewandte Chemie International Edition in English. 1986, 25(5), 383-468. Available from: [Link]
Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. 2024, 29(21), 5020. Available from: [Link]
4-Amino-2-methyl-5-pyrimidinemethanol. PubChem. Available from: [Link]
Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Available from: [Link]
A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. 2024, 29(20), 4785. Available from: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Structural Elucidation and LC-MS/MS Fragmentation Dynamics of 4-Amino-5-(methylamino)pyrimidin-2-ol
Executive Summary & Mechanistic Context
4-Amino-5-(methylamino)pyrimidin-2-ol (Exact Mass: 140.0698 Da) is a highly functionalized pyrimidine derivative that serves as a critical intermediate in the synthesis of bioactive heterocycles and nucleoside analogues[1]. In drug development and pharmacokinetic profiling, identifying the metabolic fate of pyrimidine scaffolds requires high-resolution tandem mass spectrometry (HR-MS/MS). The fragmentation of substituted pyrimidines is largely dictated by the nature and position of the substituents on the heterocyclic ring[2]. This application note provides an authoritative guide to the electrospray ionization (ESI+) fragmentation patterns of 4-Amino-5-(methylamino)pyrimidin-2-ol, detailing the causality behind its gas-phase dissociation and providing a self-validating analytical protocol for its detection.
Gas-Phase Dissociation Mechanisms: The "Why" Behind the Spectra
When subjected to Collision-Induced Dissociation (CID) in ESI+ mode, the protonated precursor ion [M+H]⁺ at m/z 141.0776 undergoes highly predictable bond cleavages. Understanding the thermodynamic drivers behind these neutral losses is essential for distinguishing this compound from its structural isomers.
Lability of Exocyclic Amines (Loss of 17 Da & 31 Da): The primary amine at C4 and the secondary methylamine at C5 are the most basic sites on the molecule, making them primary targets for protonation in the ESI source. Upon collisional activation, these groups are readily expelled as neutral ammonia (NH₃, 17 Da) and methylamine (CH₃NH₂, 31 Da).
Pyrimidine Ring Opening (Loss of 43 Da): A universal hallmark of pyrimidines containing a C2-oxygen (which can tautomerize to a pyrimidin-2-one) is the elimination of isocyanic acid (HNCO, 43 Da)[3]. This occurs via a retro-Diels-Alder-like ring-opening mechanism. Observing this 43 Da loss is the definitive diagnostic signature that the core pyrimidine-2-ol ring remains intact in the metabolite.
Ring Contraction (Loss of 27 Da): The loss of hydrogen cyanide (HCN, 27 Da) is a characteristic pathway for nitrogenous heterocycles, resulting in the contraction of the pyrimidine ring into a more thermodynamically stable conjugated cation[2].
Quantitative Fragmentation Data
The following table summarizes the high-resolution exact masses and corresponding neutral losses expected during the MS/MS analysis of 4-Amino-5-(methylamino)pyrimidin-2-ol.
Precursor Ion (m/z)
Fragment Ion (m/z)
Neutral Loss (Da)
Neutral Formula
Proposed Mechanism / Structural Origin
141.0776
124.0511
17.0265
NH₃
Cleavage of the C4 primary amine
141.0776
123.0670
18.0106
H₂O
Dehydration of the C2 hydroxyl group
141.0776
114.0667
27.0109
HCN
Ring contraction / cleavage of the pyrimidine core
141.0776
110.0354
31.0422
CH₃NH₂
Cleavage of the C5 secondary methylamine
141.0776
98.0718
43.0058
HNCO
Retro-Diels-Alder-like pyrimidine ring opening
Visualization of Fragmentation Pathways
Fig 1: ESI+ MS/MS fragmentation pathways of 4-Amino-5-(methylamino)pyrimidin-2-ol.
Self-Validating LC-MS/MS Protocol
To ensure high-fidelity data acquisition, the following protocol incorporates a self-validating system suitability check. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for the clinical and structural diagnosis of pyrimidine derivatives[4].
Phase A: System Suitability & Self-Validation Check
Causality: Before analyzing the target compound, the mass spectrometer's collision cell must be validated to ensure it provides sufficient energy to induce heterocyclic ring cleavage.
Action: Inject a 100 ng/mL standard solution of Cytosine or Uracil.
Validation Criteria: Analyze the MS/MS spectra at a Collision Energy (CE) of 20-30 eV. The system is only validated if the characteristic 43 Da (HNCO) neutral loss is observed at >20% relative abundance.
Logic: If the HNCO loss is absent in the standard, the collision gas pressure or CE is too low. Recalibrate before proceeding. This guarantees that any absence of HNCO loss in your actual sample is a true structural feature, not an instrumental artifact.
Phase B: Chromatographic Separation
Causality: 4-Amino-5-(methylamino)pyrimidin-2-ol is a small, highly polar molecule. Traditional reversed-phase (C18) columns fail to retain such compounds, causing them to elute in the void volume where matrix-induced ion suppression is highest. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated.
Column: ZIC-HILIC or equivalent Amide column (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid. (Causality: Formic acid provides the [H]⁺ necessary for efficient ESI+ ionization, maximizing the [M+H]⁺ yield).
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 6 mins, hold for 2 mins, return to 95% B for 3 mins of re-equilibration. Flow rate: 0.3 mL/min.
Collision Energy (CE) Ramping: Apply a stepped CE of 15, 25, and 35 eV. (Causality: Lower CE (15 eV) will favor the observation of the labile NH₃ and CH₃NH₂ losses, while higher CE (35 eV) is required to drive the retro-Diels-Alder ring cleavage to observe the 98.0718 m/z fragment).
Application Note: Spectrophotometric Determination of 4-Amino-5-(methylamino)pyrimidin-2-ol in Biological Samples
Executive Summary The quantification of pyrimidine derivatives in biological matrices is a critical requirement in pharmacokinetic profiling and drug development. 4-Amino-5-(methylamino)pyrimidin-2-ol , a highly function...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quantification of pyrimidine derivatives in biological matrices is a critical requirement in pharmacokinetic profiling and drug development. 4-Amino-5-(methylamino)pyrimidin-2-ol , a highly functionalized pyrimidine scaffold, presents unique analytical challenges due to its strong UV absorbance overlapping with endogenous biological macromolecules (e.g., proteins, nucleic acids).
This application note details a robust, visible-range spectrophotometric method utilizing Sodium 1,2-naphthoquinone-4-sulfonate (NQS) as a derivatizing agent. By shifting the analytical wavelength from the UV to the visible spectrum, this protocol bypasses matrix interference, offering a highly sensitive, self-validating system for quantifying the compound in human plasma and urine.
Mechanistic Rationale & Causality
Direct UV spectrophotometry of biological samples is notoriously unreliable due to the high background noise of endogenous aromatic compounds. To achieve high specificity, we exploit the primary (C4-NH₂) and secondary (C5-NHCH₃) amine groups of 4-Amino-5-(methylamino)pyrimidin-2-ol.
NQS is a classic, highly electrophilic chromogenic reagent widely utilized for the spectrophotometric determination of pharmaceutical amines[1]. In an alkaline environment, the amine groups of the pyrimidine analyte remain deprotonated, acting as powerful nucleophiles. They attack the quinone ring of NQS, displacing the labile sulfonate group via a nucleophilic aromatic substitution mechanism[2]. This reaction yields a highly conjugated, orange-red naphthoquinone adduct that absorbs strongly in the visible region (λmax ≈ 475 nm), far removed from UV-absorbing biological interferents[3].
Logical mechanism of the nucleophilic substitution reaction between pyrimidine amines and NQS.
Experimental Protocol
Materials and Reagents
Analyte: 4-Amino-5-(methylamino)pyrimidin-2-ol standard (Purity ≥ 98%).
Buffer: Borate buffer (0.1 M, pH 9.5). Causality: A pH of 9.5 ensures the amines are deprotonated without causing rapid alkaline hydrolysis of the NQS reagent[5].
Solvents: HPLC-grade Methanol and Acetonitrile.
Workflow and Biological Sample Preparation
To ensure a self-validating system, biological samples must be stripped of endogenous proteins that contain competing amine residues.
Workflow for extraction and NQS-derivatization of the pyrimidine analyte from biological matrices.
Step-by-Step Extraction:
Plasma: Transfer 500 µL of spiked human plasma into a microcentrifuge tube. Add 1.0 mL of ice-cold Acetonitrile to induce rapid protein precipitation.
Urine: Centrifuge 1.0 mL of human urine directly to remove particulate matter. Dilute 1:10 with distilled water to minimize urea interference.
Isolation: Vortex the plasma mixture for 2 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C. Collect the clear supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 500 µL of distilled water.
Derivatization Procedure
Self-Validation Check: Always run a Matrix Blank (unspiked biological sample processed identically) and a Reagent Blank (water + reagents) to ensure absorbance is strictly derived from the analyte.
Transfer 1.0 mL of the reconstituted sample (or standard solution) into a 10 mL volumetric flask.
Add 1.5 mL of 0.1 M Borate buffer (pH 9.5) and mix well.
Add 1.0 mL of 0.5% (w/v) NQS solution.
Incubate the mixture in a water bath at 70°C for exactly 15 minutes to drive the substitution kinetics to completion.
Cool the flasks rapidly in an ice bath to quench the reaction.
Make up the volume to 10 mL with distilled water.
Measure the absorbance at 475 nm against the corresponding reagent blank.
Analytical Validation & Data Presentation
The method was validated according to ICH guidelines for bioanalytical methods, focusing on linearity, sensitivity, and matrix recovery.
Table 2: Recovery in Biological Matrices (Self-Validating Accuracy)
Biological Matrix
Spiked Concentration (µg/mL)
Recovery (%) ± SD
RSD (%)
Human Plasma
5.0
98.4 ± 1.2
1.22
Human Plasma
20.0
99.1 ± 0.9
0.91
Human Urine
5.0
101.2 ± 1.5
1.48
Human Urine
20.0
100.5 ± 1.1
1.09
Note: The high recovery rates and low Relative Standard Deviation (RSD < 2%) confirm that the protein precipitation step effectively eliminates endogenous amine interference.
Troubleshooting & Optimization Insights
Low Absorbance/Sensitivity: If the color yield is low, verify the pH of the buffer. A pH below 8.5 leaves the pyrimidine amines protonated (non-nucleophilic), while a pH above 10.5 causes rapid degradation of the NQS reagent into 1,2-naphthoquinone-4-hydroxy derivatives, which do not react with amines[3].
High Background Noise in Matrix: If the matrix blank shows high absorbance, the protein precipitation step is incomplete. Ensure the Acetonitrile is ice-cold and the centrifugation speed is strictly maintained at 10,000 × g.
Stoichiometry Verification: Researchers can utilize Job's method of continuous variation to confirm whether the NQS binds in a 1:1 ratio (reacting preferentially with the primary C4-amine) or a 2:1 ratio (reacting with both C4 and C5 amines).
References
Benchchem. (n.d.). 1,2-Naphthoquinone-4-sulfonic Acid Sodium Salt | Beta-NQS Reagent. Retrieved from 1[1]
Elbashir, A.A., et al. (2013). A New Spectrophotometric Method for Determination of Penicillamine in Pharmaceutical Formulation Using 1, 2-naphthoquine-4-sulfonate. Walsh Medical Media. Retrieved from 2[2]
Donchenko, et al. (2021). STUDY OF THE STRUCTURE OF PRODUCTS OF INTERACTION BETWEEN SOME NAPHTHOQUINONE DERIVATIVES AND PHARMACEUTICAL SUBSTANCES. DergiPark. Retrieved from 3[3]
SciSpace. (2015). Novel Kinetic Spectrophotometric Method Using Sodium 1,2-Naphthoquinone-4-Sulphonate for Determination of Desloratadine. Retrieved from 5[5]
Sigma-Aldrich. (n.d.). Sodium 1,2-naphthoquinone-4-sulfonate for spectrophotometric det. of isonicotic hydrazide, amines and amino acids. Retrieved from 4[4]
Technical Support Center: Optimizing the Synthesis of 4-Amino-5-(methylamino)pyrimidin-2-ol
Introduction: Welcome to the technical support guide for the synthesis of 4-Amino-5-(methylamino)pyrimidin-2-ol. This pyrimidine derivative is a valuable heterocyclic scaffold in medicinal chemistry and pharmaceutical re...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction:
Welcome to the technical support guide for the synthesis of 4-Amino-5-(methylamino)pyrimidin-2-ol. This pyrimidine derivative is a valuable heterocyclic scaffold in medicinal chemistry and pharmaceutical research.[1] However, its multi-functional nature presents unique challenges in achieving high-yield, high-purity synthesis. Common issues include low conversion rates, formation of persistent side products, and purification difficulties.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural steps to explain the underlying chemical principles, providing a framework for logical troubleshooting and rational optimization of your synthetic protocol.
Section 1: Understanding the Core Synthesis Pathway
The most common and adaptable method for constructing the 2-aminopyrimidine core is the principal synthesis, which involves the cyclocondensation of a guanidine-containing compound with a three-carbon (C-C-C) fragment.[2][3] For the target molecule, a logical approach involves the reaction between guanidine and a reactive precursor like ethyl 2-cyano-3-(methylamino)acrylate . The resulting 2,4-diamino intermediate can then be selectively hydrolyzed to the desired 2-ol final product.
The key cyclization step is typically base-catalyzed and proceeds through a series of reversible and irreversible steps, including Michael addition, intramolecular cyclization, and aromatization via elimination. Understanding this pathway is critical for diagnosing issues.
Proposed Reaction Mechanism
Caption: Proposed reaction pathway for the synthesis of the target molecule.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low (< 30%). How do I begin to troubleshoot this?
A low yield is a systemic problem that can stem from multiple points in the reaction process. A logical, step-wise diagnosis is essential. The primary culprits are typically incomplete reactions, competing side reactions that consume starting materials, or degradation of the product during workup.
Troubleshooting Workflow:
Caption: Diagnostic flowchart for troubleshooting low synthesis yield.
Q2: The reaction stalls with unreacted starting materials visible on TLC. How can I drive the reaction to completion?
Stalled reactions indicate that the activation energy for a key step—often the intramolecular cyclization—is not being met, or that the catalyst/base is inactive.[4]
Answer:
Your primary levers are temperature, reaction time, solvent, and the base used.
Temperature and Time: The cyclization step is often the rate-limiting step. Gradually increasing the reaction temperature (e.g., from 60°C to reflux in ethanol) can provide the necessary energy to overcome this barrier. Monitor the reaction by TLC every 2-4 hours to track progress and avoid potential decomposition at elevated temperatures.
Base Selection and Stoichiometry: The choice and amount of base are critical. Sodium ethoxide (NaOEt) in ethanol is a classic choice that deprotonates the guanidine, making it a more potent nucleophile. Ensure you are using at least one full equivalent of a strong base. If using a weaker base like potassium carbonate, the reaction may require higher temperatures and longer times. The purity of the base is also important; old or improperly stored reagents can be less effective.
Solvent Effects: The solvent impacts reactant solubility and the stability of intermediates. Protic solvents like ethanol can participate in proton transfer, which can be beneficial for the mechanism. Aprotic polar solvents like DMF or DMSO can increase the rate of nucleophilic attack but may require higher temperatures for the final elimination/aromatization step.
Table 1: Comparison of Common Reaction Conditions
Parameter
Option 1: NaOEt in Ethanol
Option 2: K₂CO₃ in DMF
Rationale & Causality
Base Strength
Strong
Moderate
A stronger base like NaOEt more effectively deprotonates guanidine, leading to faster initial addition at lower temperatures.
Typical Temp.
60°C to Reflux (78°C)
100°C to 140°C
Weaker bases require more thermal energy to drive the cyclization and elimination steps to completion.
Pros
Well-established, clean reaction profile.
Avoids the need to handle metallic sodium or commercial ethoxide solutions.
NaOEt/EtOH is a classic combination for pyrimidine synthesis. K₂CO₃ is easier to handle but less reactive.
| Cons | Sensitive to moisture. NaOEt can degrade. | Can promote side reactions at high temperatures. | Moisture will quench NaOEt. High temperatures needed for K₂CO₃ can sometimes lead to decomposition. |
Q3: I've isolated a major byproduct instead of my target molecule. What is it and how can I prevent it?
Byproduct formation is common in pyrimidine synthesis and typically arises from predictable side reactions.[5][6]
Answer:
The most probable byproducts in this synthesis are:
Uncyclized Michael Adduct: This occurs if the intramolecular cyclization fails. It can be identified by mass spectrometry, as it will have a mass corresponding to the sum of the two reactants.
Prevention: Increase temperature or use a stronger base to promote ring closure, as detailed in Q2.[4]
Hydrolyzed Starting Materials: Guanidine and the cyanoacrylate precursor can be sensitive to water, especially under basic or acidic conditions.[5]
Prevention: Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified reagents.[6]
Guanidine Self-Condensation Products: Under harsh basic conditions, guanidine can self-condense to form triazines or other oligomers.[5]
Prevention: Avoid excessively high temperatures or prolonged reaction times with a large excess of base. Add the guanidine solution slowly to the solution of the acrylate precursor to maintain a low instantaneous concentration.
Q4: My product seems to have formed, but it is very difficult to purify. What are the best practices?
The target molecule has multiple basic nitrogen atoms and a weakly acidic hydroxyl group (in its pyrimidinone tautomer), making it prone to streaking on silica gel and difficult to crystallize.
Answer:
Workup pH Control: During aqueous workup, the pH is critical. The molecule may be soluble in acidic water due to protonation of the amino groups. To precipitate the free base, carefully adjust the pH of the aqueous layer to be slightly basic (pH 8-9) with a mild base like sodium bicarbonate. Avoid strong bases, which could deprotonate the hydroxyl group and increase water solubility.
Chromatography: Standard silica gel can be problematic due to the basicity of the compound.
Option A (Recommended): Use a mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in your eluent (e.g., 5-10% Methanol in Dichloromethane + 1% Et₃N). This neutralizes the acidic sites on the silica, preventing streaking and improving peak shape.
Option B: Use neutral or basic alumina as the stationary phase instead of silica.
Recrystallization: If chromatography yields an impure solid, recrystallization is a powerful final step. Solvents to try include ethanol/water, isopropanol, or acetonitrile. The high degree of hydrogen bonding in the molecule may require polar solvents for dissolution.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal base for the cyclization step?
A: For laboratory-scale synthesis, sodium ethoxide in ethanol generally provides the best balance of reactivity and clean conversion at moderate temperatures. For larger-scale operations where handling sodium metal is a concern, potassium carbonate in DMF or NMP is a viable, though more forcing, alternative.
Q: How critical are anhydrous conditions?
A: They are highly critical, especially when using a strong, moisture-sensitive base like sodium ethoxide. Water will consume the base, hydrolyze the cyano group of the acrylate, and lead to significantly lower yields.[6]
Q: Can I use urea instead of guanidine to directly form the 2-pyrimidinone?
A: Yes, this is a valid strategy. Urea can react with β-dicarbonyl or equivalent compounds to form 2-pyrimidinones.[2] However, urea is a weaker nucleophile than guanidine, so the reaction may require more forcing conditions (higher temperatures) to achieve similar conversion rates.
Q: What analytical techniques are best for monitoring reaction progress?
A: Thin-Layer Chromatography (TLC) is the quickest and most common method. Use a relatively polar mobile phase (e.g., 10% MeOH in DCM) and visualize with UV light. For unambiguous tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the masses of starting materials, intermediates, and the final product.
Section 4: Experimental Protocol
This protocol provides a robust starting point. Researchers should optimize conditions based on their specific observations and equipment.
Synthesis of 4-Amino-5-(methylamino)pyrimidin-2-ol
Preparation of Sodium Ethoxide Solution (Handle with Care):
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 50 mL of anhydrous ethanol.
Carefully add 1.0 g (43.5 mmol) of sodium metal in small portions, allowing the reaction to proceed at a controlled rate. The flask may require cooling in a water bath.
Stir until all sodium has dissolved completely.
Cyclocondensation Reaction:
In a separate flame-dried 100 mL flask, dissolve 5.0 g (35.5 mmol) of guanidine hydrochloride in 30 mL of anhydrous ethanol.
Slowly add the freshly prepared sodium ethoxide solution from Step 1 to the guanidine hydrochloride suspension at room temperature. A white precipitate of NaCl will form. Stir for 30 minutes.
To this mixture, add a solution of 5.0 g (32.0 mmol) of ethyl 2-cyano-3-(methylamino)acrylate in 20 mL of anhydrous ethanol dropwise over 15 minutes.
Heat the reaction mixture to reflux (approx. 78°C) and monitor its progress by TLC (10% MeOH/DCM, Rf of product intermediate ~0.4). The reaction is typically complete in 6-12 hours.
Workup and Isolation of Intermediate:
Cool the reaction mixture to room temperature and filter to remove the precipitated NaCl.
Evaporate the solvent under reduced pressure.
Redissolve the crude residue in 50 mL of deionized water.
Carefully adjust the pH to ~7 using 1M HCl. This step hydrolyzes the 2-amino group of the initial product to the 2-ol. The product should begin to precipitate.
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
Collect the solid by vacuum filtration, wash with cold water (2 x 15 mL), and then with cold diethyl ether (2 x 15 mL).
Purification:
Dry the crude solid under vacuum.
If necessary, purify further by recrystallization from a minimal amount of hot ethanol/water or by column chromatography on silica gel using a mobile phase of 5-10% methanol in dichloromethane containing 1% triethylamine.
Technical Support Center: Troubleshooting 4-Amino-5-(methylamino)pyrimidin-2-ol Aqueous Solubility
Overview: The "Brick Dust" Paradigm 4-Amino-5-(methylamino)pyrimidin-2-ol is a highly polar, amphoteric pyrimidine derivative. When researchers encounter precipitation with this compound in aqueous buffers, they often mi...
Author: BenchChem Technical Support Team. Date: April 2026
Overview: The "Brick Dust" Paradigm
4-Amino-5-(methylamino)pyrimidin-2-ol is a highly polar, amphoteric pyrimidine derivative. When researchers encounter precipitation with this compound in aqueous buffers, they often mistakenly assume it is highly lipophilic (exhibiting "grease ball" behavior). In reality, this compound is a classic "brick dust" molecule[1]. Its insolubility in neutral aqueous media is driven by a high crystalline lattice energy caused by extensive intermolecular hydrogen bonding between the C4-amino, C5-methylamino, C2-hydroxyl groups, and the pyrimidine ring nitrogens. Overcoming this requires targeted strategies to disrupt the crystal lattice, either through pH adjustment or advanced host-guest formulation[2].
Diagnostic Workflow
Workflow for diagnosing and resolving solubility issues of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why does my compound instantly precipitate when I dilute my DMSO stock into PBS (pH 7.4)?A1: This is caused by a combination of solvent shock and the compound's isoelectric point (pI). At pH 7.4, the molecule exists largely as an uncharged or zwitterionic species, which is its least soluble state. The sudden shift from a highly solubilizing aprotic solvent (DMSO) to an aqueous environment forces the compound to rapidly crystallize due to its high lattice energy[2]. To mitigate this, keep the final DMSO concentration below 1% and add the stock solution slowly under vigorous vortexing.
Q2: How does pH adjustment affect the solubility of this specific pyrimidine?A2: Because 4-Amino-5-(methylamino)pyrimidin-2-ol is amphoteric, its solubility profile is U-shaped relative to pH. It is most soluble in acidic conditions (pH < 4) where the basic amines become protonated, or in highly basic conditions (pH > 10) where the hydroxyl group deprotonates. Adjusting your assay buffer to be at least 1-2 units away from its pKa will force the compound into its more soluble, ionized form[3].
Q3: I need to perform an in vitro assay at physiological pH (7.4). How can I keep it in solution without altering the pH?A3: If pH adjustment is biologically incompatible with your assay, you must use an advanced formulation strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for pyrimidine derivatives. The cyclodextrin forms a host-guest inclusion complex that shields the hydrophobic and hydrogen-bonding faces of the pyrimidine ring from the aqueous environment, significantly enhancing thermodynamic solubility without altering the bulk pH[3].
Quantitative Data Summary
The following table illustrates the expected solubility enhancements for 4-Amino-5-(methylamino)pyrimidin-2-ol across various formulation strategies:
Solvent System
Temperature (°C)
Estimated Solubility (µg/mL)
Fold Increase (vs. PBS)
Mechanism of Solubilization
PBS (pH 7.4)
25
< 5
1x
Baseline (Neutral "brick dust" species)
Acetate Buffer (pH 4.0)
25
~ 50
10x
Amine protonation (Ionization)
PBS + 5% DMSO
25
~ 15
3x
Co-solvency (High risk of precipitation)
20% HP-β-CD in PBS
25
> 500
> 100x
Inclusion complexation (Lattice disruption)
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via Centrifugation Counter-Screen
This protocol is a self-validating system designed to distinguish true solution equilibrium from colloidal aggregates.
Stock Preparation: Prepare a 10 mM stock of 4-Amino-5-(methylamino)pyrimidin-2-ol in 100% anhydrous DMSO.
Aqueous Spiking: Aliquot 990 µL of the target aqueous buffer (e.g., PBS, pH 7.4) into a 1.5 mL microcentrifuge tube.
Controlled Addition: Slowly add 10 µL of the DMSO stock while vortexing continuously (Final DMSO = 1%, Target Concentration = 100 µM).
Equilibration: Incubate the tube on an orbital shaker at 25°C for 2 hours to allow the system to reach kinetic equilibrium.
Validation Step (Critical): Centrifuge the sample at 14,000 x g for 15 minutes.
Causality: This step is mandatory. It pellets sub-visible "brick dust" aggregates and pre-nucleation clusters that would otherwise remain suspended and cause false-positive absorbance readings during quantification[2].
Quantification: Carefully transfer the supernatant and quantify the dissolved compound via UV-Vis spectroscopy (λmax ~ 260-280 nm) or HPLC against a validated standard curve.
Protocol 2: Thermodynamic Solubilization using HP-β-Cyclodextrin
Use this protocol when physiological pH must be maintained for downstream biological assays.
Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your desired assay buffer (e.g., PBS, pH 7.4).
API Addition: Add an excess amount of solid 4-Amino-5-(methylamino)pyrimidin-2-ol (e.g., 5 mg/mL) to the cyclodextrin solution.
Equilibration: Seal the vial and stir vigorously using a magnetic stir bar for 48 hours at room temperature.
Causality: Thermodynamic solubility requires overcoming the high crystal lattice energy of the solid state. Extended stirring ensures complete inclusion complex formation and guarantees that the system has reached true thermodynamic equilibrium[3].
Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved API.
Verification: Quantify the final concentration of the filtrate via HPLC before proceeding to your biological assay.
preventing oxidation and degradation of 4-Amino-5-(methylamino)pyrimidin-2-ol during storage
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 4-Amino-5-(methylamino)pyrimidin-2-ol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 4-Amino-5-(methylamino)pyrimidin-2-ol . Due to its specific substitution pattern, this compound requires stringent handling procedures to maintain its structural integrity during experimental workflows and long-term storage.
Mechanistic Insight: The Causality of Degradation
4-Amino-5-(methylamino)pyrimidin-2-ol is a pyrimidine derivative of significant interest in 1[1]. However, its core is highly electron-rich. The synergistic electron-donating effects of the C2-hydroxyl, C4-amino, and C5-methylamino groups significantly elevate the Highest Occupied Molecular Orbital (HOMO) energy level.
While this makes the molecule a valuable synthetic intermediate and a potent 2[2], it simultaneously renders the pyrimidine ring highly vulnerable to electrophilic attack by molecular oxygen (
3O2
). The primary degradation pathway is auto-oxidation , which generates reactive quinone-imine intermediates. These intermediates subsequently undergo irreversible polymerization or hydrolytic ring cleavage. Macroscopically, this degradation manifests as a distinct color shift from a pure white/off-white powder to a pink or brown substance.
Storage & Handling Workflow
Workflow for mitigating oxidative degradation of 4-Amino-5-(methylamino)pyrimidin-2-ol.
Troubleshooting & FAQs
Q1: My stock solution turned pink overnight. Is the API still viable?A1: No. The pink or brown discoloration is a hallmark of oxidative degradation, indicating the formation of polymerized quinone-imine species. Discard the solution. To prevent this, solutions must be prepared in degassed solvents and used immediately or stored at -80°C.
Q2: How should I store the bulk solid powder for maximum shelf life?A2: Store the solid in a tightly sealed amber vial, purged with an inert gas (Argon or Nitrogen) to displace3[3]. Keep the vial in a desiccator at -20°C or -80°C. Moisture and ambient light act as catalysts for auto-oxidation.
Q3: Can I use antioxidants to stabilize the compound in aqueous assays?A3: Yes. If your downstream biological or chemical assay permits, adding a reducing agent like Dithiothreitol (DTT) at 1-5 mM or Ascorbic Acid can scavenge dissolved oxygen and maintain the pyrimidine in its reduced state, acting as a sacrificial4[4].
Q4: Does pH affect the stability of the compound in solution?A4: Yes, significantly. The compound is much more susceptible to oxidation in alkaline conditions. At higher pH, the C2-hydroxyl group deprotonates to form a phenolate-like species, further pushing electron density into the pyrimidine ring. Maintain solutions at a slightly acidic to neutral pH (pH 5.0 - 7.0) to maximize stability.
Quantitative Stability Data
The following table summarizes the expected recovery rates of 4-Amino-5-(methylamino)pyrimidin-2-ol under various environmental stress conditions over a 30-day period.
Storage Condition
Atmosphere
Light Exposure
Temperature
% Recovery (30 Days)
Solid Powder
Argon
Dark
-20°C
> 99.5%
Solid Powder
Air
Dark
25°C
85.0%
Solid Powder
Air
Ambient Light
25°C
< 70.0%
Aqueous Solution (pH 7.4)
Air
Ambient Light
25°C
< 10.0% (Degraded)
Aqueous Solution + 1mM DTT
Argon
Dark
-80°C
98.2%
Validated Experimental Protocols
To ensure the highest scientific integrity, the following protocols are designed as self-validating systems. By incorporating analytical checkpoints, researchers can verify the success of the stabilization methods in real-time.
Protocol A: Preparation of Oxidation-Resistant Stock Solutions
Purpose: To formulate working solutions that resist auto-oxidation during short-term experimental use.
Solvent Degassing: Subject the chosen solvent (e.g., HPLC-grade water or anhydrous DMSO) to three cycles of freeze-pump-thaw. Alternatively, sparge the solvent continuously with high-purity Argon for at least 30 minutes to displace dissolved oxygen.
Antioxidant Addition (Optional): Dissolve DTT to a final concentration of 1 mM in the degassed solvent.
Dissolution: Weigh the 4-Amino-5-(methylamino)pyrimidin-2-ol inside a nitrogen-filled glove box or under an inverted argon funnel. Add the degassed solvent to achieve the desired concentration (e.g., 10 mM).
Aliquotting & Freezing: Dispense the solution into single-use amber microcentrifuge tubes purged with argon. Flash-freeze the tubes in liquid nitrogen and transfer immediately to -80°C storage.
Self-Validation Checkpoint: Analyze a control aliquot via HPLC-UV (λ ~ 260 nm) immediately after preparation (Day 0 baseline). Compare the peak area and retention time to an aliquot thawed after 7 days. A successful protocol will yield >98% peak area recovery with no emergence of secondary peaks at longer retention times.
Protocol B: Handling and Repackaging Bulk Solid
Purpose: To prevent moisture condensation and oxygen exposure when repeatedly accessing the bulk API.
Equilibration: Before opening the primary storage container, remove it from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for 1 to 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, accelerating hydrolysis.
Inert Transfer: Open the vial exclusively within a controlled inert atmosphere (e.g., a Nitrogen-filled glove bag or glove box).
Repackaging: Transfer the required experimental amounts into secondary amber vials.
Sealing: Purge the headspace of both the primary and secondary vials with Argon for 10 seconds. Seal tightly with PTFE-lined caps, wrap the seals with Parafilm, and return promptly to -20°C.
Self-Validation Checkpoint: Visually inspect the powder upon each use. The solid should remain pure white or off-white. Any transition to a pinkish hue is a direct indicator of protocol failure and oxygen ingress.
References
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.[Link]
Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. International Journal of Pharmaceutical Sciences and Research.[Link]
Technical Support Center: Optimizing LC-MS/MS for 4-Amino-5-(methylamino)pyrimidin-2-ol Detection
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of 4-Amino-5-(methylamino)pyrimidin-2-ol. This resource is designed to be a practical aid, offering in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental workflows.
Introduction to the Analyte: 4-Amino-5-(methylamino)pyrimidin-2-ol
4-Amino-5-(methylamino)pyrimidin-2-ol is a pyrimidine derivative of interest in various fields, including medicinal chemistry.[1] Its structure presents unique analytical challenges due to its polarity. Understanding its physicochemical properties is paramount for developing a robust and reliable LC-MS/MS method.
Property
Value/Prediction
Rationale for LC-MS/MS Method Development
Molecular Formula
C₅H₈N₄O
The presence of multiple nitrogen and oxygen atoms suggests good ionization potential in electrospray ionization (ESI).
The basic nitrogens are ideal targets for protonation in positive ion mode ESI. Mobile phase pH should be acidic to ensure the analyte is in its cationic form for good retention on a HILIC column and efficient ionization.
Predicted LogP
< 0
The low LogP value indicates high polarity, suggesting that Hydrophilic Interaction Liquid Chromatography (HILIC) will be more effective than traditional reversed-phase chromatography for retention.
Frequently Asked Questions (FAQs)
This section addresses common questions and provides initial guidance for setting up your LC-MS/MS system for the analysis of 4-Amino-5-(methylamino)pyrimidin-2-ol.
Q1: What is the best chromatographic mode for retaining 4-Amino-5-(methylamino)pyrimidin-2-ol?
A1: Due to its high polarity (predicted LogP < 0), Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic mode. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is necessary to achieve retention for polar analytes. A zwitterionic HILIC column is often a good starting point as it can provide unique selectivity for polar compounds.[2][3]
Q2: What are the recommended starting mobile phase conditions?
A2: For HILIC, a typical starting point would be a high percentage of acetonitrile (e.g., 90-95%) with a small amount of aqueous buffer. A volatile buffer system is crucial for MS compatibility.[4]
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to ~3.0 with Formic Acid.
Mobile Phase B: Acetonitrile.
Initial Gradient: 95% B, held for 1-2 minutes, followed by a gradient to increase the aqueous component (A) to elute the analyte.
Q3: Which ionization mode should I use for mass spectrometry detection?
A3: Positive ion mode Electrospray Ionization (ESI+) is recommended. The pyrimidine ring contains basic nitrogen atoms that are readily protonated in an acidic mobile phase, leading to the formation of a stable [M+H]⁺ ion.
Q4: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions?
A4: The first step is to perform a full scan analysis of a standard solution of 4-Amino-5-(methylamino)pyrimidin-2-ol to identify the precursor ion, which will be the [M+H]⁺ ion at m/z 141.1. Following this, a product ion scan of the precursor ion at various collision energies will reveal the most abundant and stable fragment ions. These fragment ions will then be used as product ions in your MRM transitions. For pyrimidine derivatives, common fragmentation pathways involve the loss of small neutral molecules like ammonia (NH₃) or isocyanic acid (HNCO).
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the analysis of 4-Amino-5-(methylamino)pyrimidin-2-ol.
Issue 1: Poor or No Chromatographic Retention
Potential Cause 1: Incorrect Mobile Phase Composition. In HILIC, water is the strong eluting solvent. If the initial mobile phase contains too much water, the analyte will not be retained.
Solution: Ensure your initial mobile phase contains a high percentage of organic solvent (typically >80% acetonitrile).
Potential Cause 2: Improper Column Equilibration. HILIC columns require a longer equilibration time compared to reversed-phase columns to establish the aqueous layer on the stationary phase.
Solution: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection.
Potential Cause 3: Sample Solvent is too Strong. If the sample is dissolved in a solvent with a high aqueous content, it can disrupt the HILIC retention mechanism.
Solution: Dissolve your sample in a solvent that matches the initial mobile phase composition as closely as possible (i.e., high organic content).
Issue 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause 1: Secondary Interactions with the Stationary Phase. This can occur if the mobile phase pH is not optimal.
Solution: Adjust the mobile phase pH. For this basic analyte, an acidic mobile phase (pH 3-4) will ensure it is fully protonated and minimizes secondary interactions.
Potential Cause 2: Column Overload. Injecting too much analyte can lead to peak fronting.
Solution: Reduce the injection volume or dilute the sample.
Potential Cause 3: Extra-column Volume. Excessive tubing length or dead volume in the system can cause peak broadening.
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.
Issue 3: Low Sensitivity or Signal Intensity
Potential Cause 1: Suboptimal ESI Source Parameters. The efficiency of ionization is highly dependent on the source settings.
Solution: Optimize the following ESI source parameters by infusing a standard solution of the analyte:
Capillary Voltage: Typically 3-5 kV for positive mode.
Nebulizing Gas Flow: Adjust to ensure a stable spray.
Drying Gas Flow and Temperature: Optimize for efficient desolvation without causing thermal degradation of the analyte.[5][6]
Potential Cause 2: Ion Suppression from Matrix Effects. Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.[7]
Solution:
Improve Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from the interfering compounds.
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.
Issue 4: High Background Noise
Potential Cause 1: Contaminated Mobile Phase or Solvents. Impurities in the mobile phase can lead to a high baseline.
Solution: Use high-purity, LC-MS grade solvents and additives.[4] Prepare fresh mobile phases daily.
Potential Cause 2: System Contamination. Carryover from previous injections or a contaminated ion source can increase background noise.
Solution: Implement a robust wash method for the autosampler and clean the ion source according to the manufacturer's instructions.
Experimental Protocols
Protocol 1: HILIC-MS/MS Method Development Workflow
This protocol outlines a systematic approach to developing a robust HILIC-MS/MS method for 4-Amino-5-(methylamino)pyrimidin-2-ol.
Caption: HILIC-MS/MS Method Development Workflow.
Protocol 2: Troubleshooting Decision Tree for Common LC-MS/MS Issues
This decision tree provides a logical pathway for diagnosing and resolving common problems.
Caption: Troubleshooting Decision Tree for LC-MS/MS.
Authoritative Grounding & Method Validation
The development and validation of bioanalytical methods should adhere to regulatory guidelines to ensure data integrity and reliability. The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on bioanalytical method validation, which outlines the necessary parameters to be evaluated.[8][9][10][11][12]
Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
Sensitivity: The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.
By following these guidelines and the troubleshooting advice provided in this technical support center, researchers can develop and implement robust and reliable LC-MS/MS methods for the detection and quantification of 4-Amino-5-(methylamino)pyrimidin-2-ol.
References
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
Galeano Garcia, P. A., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Biomolecules, 9(8), 328. [Link]
LCGC International. (2026, March 30). How to Avoid Problems in LC–MS. [Link]
Patel, D., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Global Pharma Technology, 3(9), 1-10. [Link]
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
Weng, N. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Covance. [Link]
Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. [Link]
Konishi, Y., et al. (2020). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation. [Link]
LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. [Link]
Technical Support Center: Crystallization & Impurity Purging for 4-Amino-5-(methylamino)pyrimidin-2-ol
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the crystallization of 4-Amino-5-(meth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the crystallization of 4-Amino-5-(methylamino)pyrimidin-2-ol .
This pyrimidine derivative is a highly functionalized intermediate. Its molecular architecture—featuring an electron-rich primary amine, a secondary methylamino group, and a pyrimidin-2-ol moiety capable of keto-enol tautomerization—creates a complex landscape for crystallization. These features drive extensive hydrogen-bonding networks, making the compound susceptible to polymorphism, solvent entrapment, and the co-crystallization of structurally similar impurities[1],[2].
This guide bypasses generic advice, focusing instead on the mechanistic causality behind impurity retention and providing self-validating protocols to engineer a high-purity isolation process.
Part 1: Diagnostic Troubleshooting (FAQs)
Q1: My isolated product is tinted pink or brown instead of a white crystalline powder. What is causing this, and how can I prevent it?The Causality: The primary and secondary amines at the C4 and C5 positions are electron-rich and highly susceptible to oxidation, especially when exposed to heat and oxygen in solution. Trace oxidation products act as potent chromophores that readily incorporate into the growing crystal lattice.
The Solution: You must control the redox environment. Degas your crystallization solvents by sparging with nitrogen or argon for at least 30 minutes prior to use. Conduct the entire heating and cooling cycle under an inert atmosphere. If the problem persists, the addition of a sacrificial antioxidant (e.g., 0.1 wt% BHT) to the mother liquor can intercept radical oxidation pathways before they contaminate the API.
Q2: HPLC analysis shows high levels of structurally related impurities (e.g., unreacted precursors) despite multiple recrystallizations. Why aren't they purging?The Causality: Structurally related impurities often mimic the hydrogen-bonding motifs of the target pyrimidine. Instead of remaining in the mother liquor, they substitute for the API molecules within the crystal lattice, forming a solid solution [3]. Alternatively, rapid precipitation can cause agglomeration , physically trapping pockets of impure mother liquor between fused crystals[4].
The Solution: You must diagnose the incorporation mechanism. Perform a stepwise dissolution study (see Protocol 2). If the impurity is trapped via agglomeration, reduce the supersaturation rate by slowing the cooling profile or applying ultrasonic irradiation during nucleation. If it is a solid solution, you must disrupt the complementary hydrogen-bonding network by changing the solvent system (e.g., switching from a protic solvent like methanol to an aprotic solvent like acetonitrile)[2].
Q3: My crystallization yields a sticky mass or "oils out" instead of forming discrete crystals. What is happening?The Causality: This is known as Liquid-Liquid Phase Separation (LLPS). Because 4-Amino-5-(methylamino)pyrimidin-2-ol has multiple hydrogen bond donors and acceptors, it can form stable solute-solvent clusters. When the solution cools, these clusters separate into a dense, API-rich liquid phase rather than nucleating into a solid.
The Solution: Oiling out occurs when the cloud point is reached before the metastable limit for nucleation. To bypass the LLPS region, introduce seed crystals (1-2 wt%) at a temperature 5°C above the known cloud point. This forces heterogeneous nucleation, consuming supersaturation and preventing the phase separation.
Q4: Thermal analysis (DSC) of my crystals shows multiple melting endotherms. Is this solvent entrapment or polymorphism?The Causality: 4-Amino-5-(methylamino)pyrimidin-2-ol undergoes keto-enol tautomerization (shifting between pyrimidin-2-ol and pyrimidin-2-one). This tautomeric shift drastically alters the molecule's hydrogen-bonding geometry, leading to the formation of distinct polymorphic forms depending on the solvent polarity and cooling rate[1],[5]. Furthermore, the polar functional groups can coordinate with water, forming channel hydrates[6].
The Solution: Run a Thermogravimetric Analysis (TGA) coupled with the DSC. If the first endotherm is accompanied by a mass loss, you have a channel hydrate or solvate. If there is no mass loss, you are observing a polymorphic transition. To isolate a single polymorph, strictly control the solvent composition and hold the final slurry at a constant temperature for 24 hours to allow Ostwald ripening to convert kinetic polymorphs into the thermodynamic form.
Part 2: Mechanistic Visualizations
To effectively troubleshoot, we must visualize the logical pathways of impurity incorporation and the molecular dynamics of the API.
Caption: Diagnostic workflow for identifying and resolving impurity incorporation mechanisms.
Caption: Tautomerization pathways driving polymorphic diversity and hydrate formation.
Part 3: Self-Validating Experimental Protocols
Protocol 1: Controlled Cooling Crystallization with Oxidation Mitigation
Objective: Isolate high-purity crystals while preventing oxidative degradation of the amino groups.
Causality: By maintaining a strict inert atmosphere and controlling the cooling rate (0.2°C/min), we prevent amine oxidation and ensure crystal growth occurs within the metastable zone, avoiding agglomeration and mother liquor entrapment[7].
Preparation: Suspend 10.0 g of crude 4-Amino-5-(methylamino)pyrimidin-2-ol in 100 mL of degassed solvent (e.g., 80:20 Ethanol:Water).
Inertion: Seal the reactor and purge the headspace with Nitrogen for 15 minutes. Maintain a slight positive N2 pressure.
Dissolution: Heat the suspension to 75°C at a rate of 2°C/min under moderate agitation (250 RPM). Hold until complete dissolution is achieved.
Polishing Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE filter into a clean, N2-purged crystallizer to remove insoluble particulates.
Nucleation: Cool the solution to 60°C. Add 0.1 g of pure seed crystals (1 wt%) to bypass the liquid-liquid phase separation boundary.
Growth: Cool the seeded solution from 60°C to 5°C at a strictly controlled rate of 0.15°C/min.
Isolation: Filter the resulting slurry under a nitrogen blanket. Wash the filter cake with 20 mL of cold (5°C) degassed ethanol. Dry in a vacuum oven at 40°C.
Validation Check: Perform HPLC analysis on both the isolated crystals and the dried mother liquor. A mass balance calculation (API in crystals + API in mother liquor = 100% ± 2%) validates that no thermal or oxidative degradation occurred during the cycle.
Protocol 2: Stepwise Dissolution for Impurity Localization
Objective: Determine whether a stubborn impurity is surface-bound, trapped in agglomerates, or incorporated into the crystal lattice as a solid solution[4],[8].
Causality: Solvents dissolve crystals from the outside in. By sequentially dissolving fractions of the crystal mass and analyzing the resulting liquors, we can map the spatial distribution of the impurity.
Slurry Wash: Suspend 2.0 g of the impure crystals in 20 mL of a saturated, impurity-free API solution. Agitate gently for 2 hours, filter, and analyze the solid. If purity drastically improves, the impurity was surface-adsorbed. If not, proceed to step 2.
Fractional Dissolution: Place 1.0 g of the washed crystals in a vessel. Add a known volume of undersaturated solvent calculated to dissolve exactly 20% of the total crystal mass.
Equilibration: Agitate until the solvent is fully saturated (crystals will partially dissolve). Filter the suspension.
Analysis: Analyze the filtrate via HPLC to quantify the impurity released.
Iteration: Repeat steps 2-4 on the remaining filter cake four more times until the entire crystal is dissolved.
Validation Check: Plot the Cumulative Impurity Released versus the Cumulative Mass of API Dissolved. A linear 1:1 correlation mathematically validates a solid solution mechanism (the impurity is evenly distributed throughout the lattice). A curve that spikes early and flattens out validates surface deposition[9].
Part 4: Quantitative Data Summaries
Table 1: Impurity Rejection Diagnostic Matrix
This table summarizes the expected outcomes of the Stepwise Dissolution Protocol based on the incorporation mechanism.
Incorporation Mechanism
Purity Post-Slurry Wash
Stepwise Dissolution Profile (Impurity Release)
Required Process Optimization
Surface Adsorption
>80% Improvement
High in Fraction 1; Near zero in Fractions 2-5
Optimize filtration and cake washing solvents.
Agglomeration
<20% Improvement
Spikes randomly in middle fractions (pocket release)
Reduce cooling rate; Apply sonication during nucleation.
Solid Solution
<5% Improvement
Linear, constant release across all Fractions (1-5)
Change solvent system to disrupt H-bonding; Derivatize API.
Table 2: Solvent Selection Guidelines for Pyrimidine Crystallization
Solvent effects on 4-Amino-5-(methylamino)pyrimidin-2-ol based on functional group interactions.
Solvent Class
Example
Solubility Profile
Polymorph Tendency
Impurity Purge Capability
Protic
Methanol, Ethanol
High (due to H-bond donors/acceptors)
Favors Pyrimidin-2-ol (Enol)
Poor for structurally related amines (forms solid solutions).
Aprotic Polar
Acetonitrile, Acetone
Moderate to Low
Favors Pyrimidin-2-one (Keto)
Excellent; disrupts complementary H-bonding of impurities.
Aqueous
Water
High
Favors Channel Hydrates
Moderate; High risk of hydrolysis/oxidation if heated.
Part 5: References
Technical Support Center: Crystallization of Pyrimidine Compounds
Source: Benchchem
URL:
Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine
Source: MDPI
URL:
Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals
Source: CrystEngComm (RSC Publishing)
URL:
Computational and Experimental Characterization of Five Crystal Forms of Thymine: Packing Polymorphism, Polytypism/Disorder and Stoichiometric 0.8-Hydrate
Source: PMC (NIH)
URL:
A metastable polymorphic form of the anti-fungal anilino-pyrimidine active pyrimethanil
Source: PMC (NIH)
URL:
Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim
Source: Crystal Growth & Design (ACS Publications)
URL:
A Structured Approach To Cope with Impurities during Industrial Crystallization Development
Source: Organic Process Research & Development (ACS Publications)
URL:
Quantitative Impurity Rejection Analysis for Crystallization
Source: Organic Process Research & Development (ACS Publications)
URL:
Technical Support Center: Resolving HPLC Co-elution Issues with 4-Amino-5-(methylamino)pyrimidin-2-ol
Welcome to the technical support center for the analysis of 4-Amino-5-(methylamino)pyrimidin-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges wi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analysis of 4-Amino-5-(methylamino)pyrimidin-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with co-elution during the HPLC analysis of this compound. As a polar, ionizable pyrimidine derivative, 4-Amino-5-(methylamino)pyrimidin-2-ol presents unique chromatographic challenges that require a systematic and well-informed approach to method development and troubleshooting.
This document provides a series of in-depth, question-and-answer-based troubleshooting guides. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: I'm observing poor retention for 4-Amino-5-(methylamino)pyrimidin-2-ol on my C18 column, and it's co-eluting with the solvent front or other early-eluting impurities. What is causing this?
A1: This is a common and expected challenge when analyzing highly polar molecules like 4-Amino-5-(methylamino)pyrimidin-2-ol using traditional reversed-phase (RP) chromatography.
The Causality: The core issue stems from a fundamental mismatch in polarity.
Reversed-Phase Principle: RP chromatography separates compounds based on their hydrophobicity. The stationary phase (e.g., C18) is nonpolar, and it retains nonpolar analytes through hydrophobic interactions. The mobile phase is polar, and increasing its nonpolar (organic) content causes analytes to elute.
Analyte Polarity: Your molecule, with its multiple amino groups and a hydroxyl/oxo functional group, is highly polar and hydrophilic. It has a much stronger affinity for the polar mobile phase than for the nonpolar C18 stationary phase.
The Result: The analyte spends very little time interacting with the stationary phase and is swept through the column along with the mobile phase front (the "void volume"), leading to little or no retention.[1][2] This makes it impossible to separate from other polar impurities or excipients that also elute early.
Before making significant method changes, it's crucial to confirm that your system is performing correctly. Peak distortion can sometimes be mistaken for co-elution.[3] Ensure your sample is dissolved in the initial mobile phase to prevent poor peak shape.[3]
Q2: How can I adjust my reversed-phase method to improve retention and resolve co-elution for this compound?
A2: While challenging, it is sometimes possible to achieve adequate retention and resolution in reversed-phase mode by systematically manipulating the mobile phase. The key is to alter the ionization state of your analyte and fine-tune solvent properties to influence selectivity.
For an ionizable molecule like 4-Amino-5-(methylamino)pyrimidin-2-ol, pH is the most powerful tool for controlling retention in RP-HPLC.[4][5][6]
The Causality: The amino groups on your molecule are basic and will be protonated (positively charged) at acidic pH. The pyrimidin-2-ol moiety can also exhibit acidic properties. The charge of a molecule dramatically increases its polarity.
Ionization and Polarity: The ionized (charged) form of a molecule is more polar than its neutral form.[4] In reversed-phase, this increased polarity leads to significantly less retention.
The Rule of Thumb: To maximize retention and achieve stable chromatography, the mobile phase pH should be adjusted to at least 1.5-2 pH units away from the analyte's pKa.[4][6] This ensures the analyte is predominantly in one form (either fully ionized or fully suppressed). For your basic compound, increasing the pH will suppress the ionization of the amino groups, making the molecule less polar and increasing its retention on a C18 column.[4][6]
Experimental Protocol: pH Scouting Study
Determine pKa: First, find or predict the pKa values for 4-Amino-5-(methylamino)pyrimidin-2-ol. As a pyrimidine derivative with amino groups, it will have basic pKa values.
Select Buffers: Choose three buffers that cover a wide pH range and are compatible with your column and detector (e.g., phosphate for UV, formate or acetate for MS). Ensure you operate within the stable pH range of your column (typically pH 2-8 for standard silica-based C18).
Low pH: e.g., 0.1% Formic Acid in Water (pH ~2.7)
Mid pH: e.g., 10 mM Ammonium Acetate (pH ~6.8)
High pH: e.g., 10 mM Ammonium Bicarbonate (pH ~7.8) or use a pH-stable column to explore higher ranges.
Prepare Mobile Phases: For each pH level, prepare an aqueous mobile phase (A) and an organic mobile phase (B, e.g., Acetonitrile) containing the same buffer concentration.
Execute Runs: Inject your sample using a standard gradient (e.g., 5-95% B over 15 minutes) at each pH condition.
Analyze Results: Compare the chromatograms. You will likely see significant changes in retention time and potentially the elution order of your target analyte and its co-eluting impurities, which can lead to resolution.
Changing the organic solvent in your mobile phase can alter selectivity, which is the separation factor between two peaks.
The Causality: Acetonitrile (ACN) and Methanol (MeOH) interact differently with analytes and the stationary phase. ACN is an aprotic solvent, while MeOH is a protic solvent capable of hydrogen bonding. This difference can change the relative elution order of compounds. If your analyte and a co-eluting peak have different hydrogen bonding capabilities, switching from ACN to MeOH (or using a mixture) can often resolve them.
Data Presentation: Solvent Selectivity Comparison
Parameter
Acetonitrile (ACN)
Methanol (MeOH)
Elution Strength
Stronger (lower viscosity)
Weaker (higher viscosity)
Selectivity
Different selectivity due to pi-pi interactions.
Different selectivity due to hydrogen bonding potential.
Pressure
Lower backpressure.
Higher backpressure.
Recommendation
Often the first choice due to good UV transparency and low viscosity.
A valuable tool for altering selectivity when ACN fails to provide resolution.
Q3: Mobile phase optimization isn't enough. What other chromatographic modes should I consider for 4-Amino-5-(methylamino)pyrimidin-2-ol?
A3: When reversed-phase fails, you must change the fundamental separation mechanism. For a polar compound like this, Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) are the most powerful alternatives.
HILIC is specifically designed for the retention and separation of highly polar and hydrophilic compounds.[7][8][9][10]
The Causality: HILIC uses a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[7][8] A water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[8][10] This is essentially the opposite of reversed-phase, providing an orthogonal separation mechanism.
Experimental Protocol: Getting Started with HILIC
Column Selection: Choose a HILIC column. Amide or zwitterionic phases often provide good peak shape and alternative selectivity to bare silica.[8][11]
Mobile Phase:
Solvent A (Aqueous): Water with a buffer (e.g., 10 mM Ammonium Formate or Ammonium Acetate, pH adjusted). The buffer is critical for good peak shape.
Solvent B (Organic): Acetonitrile.
Gradient: A typical HILIC gradient is the reverse of an RP gradient. Start with a high percentage of organic solvent and decrease it over time.
Example Gradient: Start at 95% B (ACN), hold for 2 minutes, then run a gradient to 50% B over 10 minutes.
Equilibration: HILIC columns require longer equilibration times than RP columns. Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes before the first injection.
MMC columns utilize stationary phases that have both reversed-phase (e.g., C18) and ion-exchange (e.g., anion or cation exchange) functionalities.[12][13] This dual retention mechanism is highly effective for separating complex mixtures of polar, nonpolar, and ionizable compounds in a single run.[12][14]
The Causality: For 4-Amino-5-(methylamino)pyrimidin-2-ol, a mixed-mode column with C18 and cation-exchange ligands would be ideal.
At a low pH, the amino groups on your analyte will be positively charged, allowing for strong retention via cation exchange.
The hydrophobic backbone of the molecule can simultaneously interact with the C18 ligands.
By adjusting both the organic solvent percentage and the ionic strength (buffer concentration) of the mobile phase, you have two independent variables to control retention and selectivity, offering a powerful tool for resolving co-elution.[12][13]
Q4: Can adjusting the column temperature resolve my co-elution problem?
A4: Yes, temperature is a valuable but often underutilized parameter for optimizing selectivity.[15][16]
The Causality: Changing the column temperature affects several factors simultaneously:
Viscosity: Higher temperatures decrease the viscosity of the mobile phase, which lowers system backpressure and can improve peak efficiency (narrower peaks).[15][17]
Retention: Generally, increasing the temperature reduces retention times as analytes have more kinetic energy and their transfer into and out of the stationary phase is faster.[15][18]
Selectivity: Critically, temperature changes do not affect the retention of all compounds equally.[16][18] The elution order of two closely-related compounds can even reverse with a significant change in temperature.[19] This differential change in retention can be exploited to resolve co-eluting peaks.
Experimental Protocol: Temperature Study
Establish Isocratic Conditions: First, find an isocratic mobile phase composition where your analyte and the co-eluting peak are nearly resolved.
Vary Temperature: Run the analysis at three different temperatures, for example, 30°C, 45°C, and 60°C. Ensure your system has a column oven for stable temperature control.[16]
Evaluate Resolution: Plot the resolution between the two peaks as a function of temperature. This will reveal if temperature is a useful parameter for this specific separation and what the optimal temperature is.
Troubleshooting Workflow & Logic Diagrams
To provide a clear, logical path for troubleshooting, the following diagrams illustrate the decision-making process.
Diagram 1: General Troubleshooting Workflow for Co-elution
Caption: A high-level workflow for systematically troubleshooting co-elution issues.
Diagram 2: Logic for pH Manipulation in Reversed-Phase HPLC
Caption: Decision logic for adjusting mobile phase pH to control analyte retention.
References
Effect of mobile phase pH on reversed-phase HPLC separ
Why HILIC is what your polar compounds need for purific
HILIC – The Rising Star of Polar Chrom
The Importance of Temperature in Liquid Chrom
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. PMC.
Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Benchchem.
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
overcoming steric hindrance in 4-Amino-5-(methylamino)pyrimidin-2-ol substitution reactions
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently guide researchers through the complex mechanistic landscapes of pyrimidine functionalization.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently guide researchers through the complex mechanistic landscapes of pyrimidine functionalization.
The molecule 4-Amino-5-(methylamino)pyrimidin-2-ol is a highly valuable intermediate for synthesizing complex bioactive heterocycles, including modified purines and nucleoside analogues[1]. However, its specific substitution pattern presents a formidable challenge: the ortho-relationship between the primary C4-amino group and the secondary C5-methylamino group creates a severe steric clash. This congestion significantly raises the activation energy barrier for substitution reactions, often resulting in poor yields, stalled intermediates, or complex mixtures of regioisomers[2].
Below is our comprehensive troubleshooting guide, designed to help you bypass these steric penalties using kinetically and thermodynamically driven strategies.
Mechanistic Workflow: Overcoming Steric Clash
Logical pathways for overcoming C4/C5 steric clash in diaminopyrimidine functionalization.
Frequently Asked Questions (FAQs)
Q1: Why does direct N-alkylation of the 5-methylamino group yield complex mixtures of regioisomers?Causality: You are battling competing electronic and steric factors. The C4-amino group is a primary amine (less sterically hindered, but less nucleophilic due to resonance with the pyrimidine core). The C5-methylamino group is a secondary amine (inherently more nucleophilic, but highly sterically shielded by its own N-methyl group and the adjacent C4-amine)[2]. Standard alkylation conditions fail to differentiate these factors.
Solution: To selectively target the C5 position, employ a bulky, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent (e.g., DMF). DBU facilitates thermodynamic deprotonation, enhancing the nucleophilicity of the sterically congested C5-amine enough to overcome the steric penalty[3][4].
Q2: I am attempting an acylation at the C5 position to form a purine precursor, but my yields are below 20%. How can I drive this reaction?Causality: The bulky N-methyl group restricts the trajectory of the incoming electrophile. When using standard acyl chlorides, the reaction stalls at the tetrahedral intermediate because the activation energy required to overcome the steric clash is too high.
Solution: Switch to a Vilsmeier-type reagent generated from oxalyl chloride and an amide. The extreme electrophilicity of the resulting chloroiminium ion lowers the activation barrier. Furthermore, the irreversible formation of CO and CO2 gases during reagent preparation provides a thermodynamic sink that drives the reaction forward, proving highly tolerant to steric hindrance[5].
Q3: Can protecting groups help mitigate the steric hindrance during C5 functionalization?Causality: While it seems counterintuitive to add bulk to solve a steric problem, transient protection of the C4-primary amine (e.g., using a formamidine group) effectively blocks the kinetically favored, less-hindered site. This forces the incoming electrophile to react exclusively at the C5-methylamino position. Once functionalized, the C4 protecting group can be cleaved under mild conditions[3][4].
Troubleshooting Guide: Common Failures & Causality
Observed Issue
Mechanistic Root Cause
Corrective Action
Incomplete Conversion / Starting Material Recovery
The electrophile is not reactive enough to penetrate the steric shielding of the C5-methylamino group.
Switch from standard halides/anhydrides to highly activated species (e.g., Vilsmeier reagents or triflates). Elevate temperature to 80 °C to provide kinetic energy[5].
Formation of Undesired Regioisomers (C4 vs C5)
Lack of thermodynamic control; the reaction is proceeding via the kinetically accessible but less nucleophilic C4-amine.
Introduce a removable blocking group at the C4 position prior to the main substitution step, or utilize microwave irradiation to force the thermodynamic C5 product[3].
Dark Tarry Byproducts during Cyclization
Use of harsh reagents like POCl₃ or SOCl₂ causes degradation of the pyrimidine core before substitution can occur.
Substitute POCl₃ with oxalyl chloride. Oxalyl chloride forms gaseous byproducts, leaving a clean, highly reactive electrophile without acidic degradation[5].
Quantitative Data: Impact of Reagent Selection on C5-Acylation
The following table summarizes the causal relationship between electrophilic activation, steric tolerance, and isolated yields when attempting to functionalize the sterically hindered C5 position.
Electrophile System
Solvent / Base
Temp (°C)
Steric Tolerance
Isolated Yield (%)
Causality / Observation
Standard Acyl Chloride
DCM / TEA
25
Low
< 15%
Reaction stalls at tetrahedral intermediate due to C4-NH₂ clash.
POCl₃ / Amide
Toluene
110
Moderate
40–50%
High byproduct formation; partial degradation of pyrimidine core.
Oxalyl Chloride / Amide
DMF / DBU
80
High
85–92%
Vilsmeier intermediate is highly electrophilic; gas evolution drives reaction[5].
To ensure scientific integrity, the following methodology is designed as a self-validating system . Each step includes observable physical changes that confirm the mechanistic progression of the reaction, preventing downstream failures.
Step 1: Generation of the Vilsmeier-Type Electrophile
In a flame-dried flask under inert atmosphere (N₂), dissolve 1.2 equivalents of DMA in anhydrous DCM (0.1 M). Cool the solution to 0 °C.
Dropwise, add 1.2 equivalents of oxalyl chloride.
Causality & Validation: Oxalyl chloride reacts with the amide to form a highly reactive chloroiminium ion. You will immediately observe vigorous gas evolution (CO and CO₂). Validation Check: The complete cessation of gas evolution and the transition to a clear, pale-yellow solution confirms the quantitative formation of the active electrophile[5].
Step 2: Nucleophilic Attack and Overcoming Steric Shielding
Dissolve 1.0 equivalent of 4-Amino-5-(methylamino)pyrimidin-2-ol and 2.0 equivalents of DBU in a minimal amount of anhydrous DMF.
Add this pyrimidine solution dropwise to the Vilsmeier reagent at 35 °C. Stir for 30 minutes.
Causality & Validation: The DBU deprotonates the pyrimidine, enhancing nucleophilicity. The initial attack occurs at 35 °C, but the steric bulk of the N-methyl group prevents immediate completion. Validation Check: TLC (DCM:MeOH 9:1) will show a highly polar intermediate spot, indicating the successful initial attack but incomplete tetrahedral breakdown.
Step 3: Thermodynamic Drive
Elevate the reaction temperature to 80 °C and stir for 2 hours.
Causality & Validation: Heating provides the necessary thermodynamic energy to overcome the steric penalty of the adjacent C4-amino group, forcing the collapse of the intermediate into the final substituted product[2][5]. Validation Check: The reaction mixture will darken slightly. A second TLC check will confirm the disappearance of the intermediate and the emergence of a single, less polar product spot (Rf ~0.45).
Step 4: Workup and Isolation
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ to neutralize any remaining active species.
Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
A One-Pot Synthesis of Highly Functionalized Purines | Organic Letters - ACS Publications
American Chemical Society (ACS).[Link]
Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC
National Institutes of Health (NIH).[Link]
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?
Universidad de Oviedo.[Link]
Technical Support Center: Optimizing Catalytic Reduction of 5-Methylamino Pyrimidine Derivatives
Welcome to the Advanced Technical Support Center. As drug development increasingly relies on heavily functionalized N-heterocycles—such as cyclin-dependent kinase (CDK) inhibitors and CXCR4 antagonists—optimizing the cat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As drug development increasingly relies on heavily functionalized N-heterocycles—such as cyclin-dependent kinase (CDK) inhibitors and CXCR4 antagonists—optimizing the catalytic reduction of 5-methylamino pyrimidine derivatives has become a critical bottleneck.
This guide is engineered for process chemists and researchers. It bypasses generic advice to address the fundamental thermodynamic and kinetic challenges of these systems: transition-metal catalyst poisoning, chemoselectivity, and over-alkylation.
Part 1: Troubleshooting Guide – Common Failure Modes & Causal Solutions
Symptom: Hydrogen (
H2
) uptake ceases prematurely. Starting material remains unreacted even after increasing temperature or pressure.
Root Cause (The Causality): The basic
sp2
nitrogen atoms of the pyrimidine ring and the secondary 5-methylamino group possess lone electron pairs that strongly coordinate to the empty d-orbitals of transition metals (Pd, Pt, Rh). This competitive binding displaces hydrogen gas and the target substrate from the metal surface, effectively "poisoning" the catalyst[1].
Resolution Strategy:
Acidic Modulation: Add stoichiometric amounts of Brønsted acids (e.g., HCl, Trifluoroacetic acid [TFA]). Protonation converts the basic nitrogens into pyrimidinium salts, eliminating their Lewis basicity and preventing metal coordination[2].
Catalyst Switching: If acid is poorly tolerated by your substrate, switch from Palladium on Carbon (Pd/C) to Platinum Oxide (
PtO2
, Adams' catalyst), which is inherently more resistant to nitrogen poisoning in heterocyclic reductions[3].
Issue 2: Over-Methylation During Reductive Amination
Symptom: When synthesizing the 5-methylamino derivative from a 5-amino pyrimidine precursor via reductive amination with formaldehyde, significant amounts of 5-dimethylamino pyrimidine (over-alkylated impurity) are formed.
Root Cause: The secondary amine product (5-methylamino) is more nucleophilic than the primary amine starting material. It rapidly reacts with trace excess formaldehyde to form an iminium ion, which is subsequently reduced[4].
Resolution Strategy:
Hydride Reagents: Abandon
H2
gas and use Sodium Triacetoxyborohydride (STAB). STAB selectively reduces the protonated imine intermediate much faster than it reduces free aldehydes, allowing for strict stoichiometric control[5][6].
Biocatalysis: Deploy engineered Reductive Aminases (RedAms). These enzymes provide exquisite active-site spatial constraints that physically prevent the binding and subsequent over-alkylation of the secondary amine product[7].
Issue 3: Unwanted Dehalogenation
Symptom: Loss of chloro- or bromo- substituents on the pyrimidine ring during the reduction of a distant nitro or imine group.
Root Cause: Pd/C is highly active for oxidative addition into
C−X
bonds, leading to rapid hydrodehalogenation.
Resolution Strategy: Dope the Pd/C catalyst with a controlled poison (e.g., diphenyl sulfide or zinc bromide) to attenuate its reactivity toward
C−X
bonds while maintaining its ability to reduce highly reactive functional groups.
Part 2: Quantitative Data & Catalyst Selection Matrix
To facilitate rapid decision-making, the following table synthesizes quantitative performance metrics for various catalytic systems when applied to 5-methylamino pyrimidine derivatives.
Catalyst System
Additive / Conditions
Target Transformation
Typical Yield
Chemoselectivity
Catalyst Poisoning Risk
10% Pd/C
Neutral,
H2
(1 atm)
Nitro to Amino
< 30%
Low (Dehalogenates)
Critical (Stalls)
10% Pd/C
TFA (1.2 eq),
H2
(3 atm)
Pyrimidine Ring Reduction
85-90%
Moderate
Low (Acid Rescued)
PtO2
Neutral,
H2
(1 atm)
Nitro to Amino
> 95%
High (Preserves C-Cl)
Moderate
STAB
Formaldehyde (0.95 eq)
Reductive Amination
75-85%
High (No over-alkylation)
None
RedAms (Enzyme)
NADP(H), Glucose
Reductive Amination
> 98%
Absolute
None
Part 3: Mechanistic Workflows & Logical Relationships
The following diagrams map the logical pathways for overcoming catalyst poisoning and managing chemoselectivity.
Fig 1: Mechanism of acid-mediated rescue of transition-metal catalyst poisoning.
Fig 2: Pathway of reductive amination highlighting the thermodynamic risk of over-alkylation.
Part 4: Self-Validating Experimental Protocols
Protocol A: Chemoselective Synthesis of 5-Methylamino Pyrimidine via STAB
This protocol avoids transition metals entirely, utilizing Sodium Triacetoxyborohydride (STAB) to prevent both catalyst poisoning and over-alkylation[6].
Preparation: Dissolve 5-amino pyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert Argon atmosphere.
Validation Check: Perform a rapid TLC (Thin-Layer Chromatography). The primary amine spot should convert entirely to a slightly less polar hemiaminal/imine spot. If unreacted starting material remains, do not add more formaldehyde (to prevent over-alkylation).
Reduction: Portion-wise, add STAB (1.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
Quench & Validate: Quench with saturated aqueous
NaHCO3
.
Validation Check: Check the pH of the aqueous layer; it must be > 8 to ensure the 5-methylamino pyrimidine is fully deprotonated and partitioned into the organic layer. Extract with DCM, dry over
Na2SO4
, and concentrate.
Protocol B: Acid-Promoted Hydrogenation of Pyrimidine Rings
Used when reducing the pyrimidine ring itself or a highly resistant functional group on the ring[2][3].
Preparation: Charge a high-pressure hydrogenation reactor with the 5-methylamino pyrimidine derivative (1.0 eq) and 10% Pd/C (10% w/w relative to substrate).
Acidification: Suspend the mixture in Methanol and carefully add Trifluoroacetic Acid (TFA, 2.0 eq).
Validation Check: The solution must be highly acidic (pH < 2 on wet indicator paper) to ensure complete protonation of all basic nitrogen atoms.
Hydrogenation: Purge the reactor with Nitrogen (3x), then Hydrogen (3x). Pressurize to 50 psi
H2
and heat to 40 °C.
Monitor Uptake: Monitor
H2
consumption via a mass flow controller.
Validation Check (Critical): If the
H2
uptake plateaus before reaching the theoretical volume, catalyst poisoning has occurred. Do not simply increase pressure. Vent the reactor, add an additional 0.5 eq of TFA to overcome buffering effects, and re-pressurize.
Part 5: Frequently Asked Questions (FAQs)
Q: My reaction mixture turned pitch black and stopped taking up hydrogen after 10 minutes. What happened?A: You are witnessing rapid catalyst deactivation. The black appearance often indicates the agglomeration of palladium nanoparticles into inactive bulk metal, accelerated by strong coordination from the 5-methylamino pyrimidine's nitrogens. To fix this, switch to an acidic solvent system (like Methanol/HCl) to protonate the substrate and protect the catalyst surface[1].
Q: Can I use biocatalysis for the reductive amination of pyrimidines?A: Yes. Recent advances in engineered Reductive Aminases (RedAms) have made them highly viable for synthesizing pharmaceutical intermediates (e.g., CDK 2/4/6 inhibitors). They operate under mild, aqueous conditions and completely eliminate the risk of over-alkylation and heavy-metal contamination[7].
Q: Why does my Pd/C reduction yield a mixture of dechlorinated and intact pyrimidines?A: Palladium is highly prone to inserting into aryl carbon-chlorine bonds. If your pyrimidine has a halogen, you must switch your catalyst to
PtO2
or use a poisoned palladium catalyst (like Lindlar's catalyst or Pd/C with diphenyl sulfide) to kinetically favor the reduction of your target group over the
C−Cl
bond.
comparing 4-Amino-5-(methylamino)pyrimidin-2-ol with standard pyrimidine nucleobases
Comparative Analysis of 4-Amino-5-(methylamino)pyrimidin-2-ol Against Standard Pyrimidine Nucleobases As a Senior Application Scientist, evaluating modified nucleobases requires a rigorous understanding of both their phy...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Analysis of 4-Amino-5-(methylamino)pyrimidin-2-ol Against Standard Pyrimidine Nucleobases
As a Senior Application Scientist, evaluating modified nucleobases requires a rigorous understanding of both their physicochemical properties and their enzymatic processing. The compound 4-Amino-5-(methylamino)pyrimidin-2-ol —which exists predominantly in physiological conditions as its keto tautomer, 5-methylaminocytosine (5-MAC) —is a highly specialized pyrimidine derivative[1]. Unlike standard nucleobases, 5-MAC introduces unique steric and electronic variables into the DNA/RNA major groove, making it a critical scaffold in the development of antiviral and antineoplastic nucleoside analogues[2].
This guide objectively compares 5-MAC with standard pyrimidine nucleobases (Cytosine and 5-Methylcytosine), detailing the structural causality behind its pharmacological efficacy and providing validated experimental workflows for its evaluation.
Structural and Electronic Profiling
To understand the utility of 5-MAC, we must first analyze its structural divergence from standard pyrimidines. In a Watson-Crick base pair, the N3, C2=O, and C4-NH₂ groups of cytosine are locked in hydrogen bonding with guanine. The C5 position, however, projects directly into the major groove of the double helix.
Cytosine (C): Features a simple proton at C5. It is sterically unhindered and rapidly processed by all replicative polymerases.
5-Methylcytosine (5mC): Features a hydrophobic methyl group at C5. This modification does not disrupt polymerase extension but serves as a critical epigenetic recognition motif for gene silencing.
5-Methylaminocytosine (5-MAC): Features a secondary amine (-NHCH₃) at C5. This introduces two profound changes:
Steric Bulk: The methylamino group is significantly larger than a simple methyl group, altering the hydration shell and base-stacking dynamics in the major groove.
Electronic Modulation: The secondary amine acts as both a hydrogen bond donor and acceptor. Its electron-donating nature alters the electron density of the pyrimidine ring, shifting the pKa of the N3 position and modifying the thermodynamic stability of the base pair.
The structural modifications of 5-MAC make it a potent precursor for L-nucleoside analogues targeting viral pathogens like HIV and HBV[2]. Viral reverse transcriptases (RTs) possess highly permissive active sites compared to the stringent proofreading mechanisms of human replicative polymerases (e.g., Pol
ϵ
).
When 5-MAC is phosphorylated into its active triphosphate form (5-MAC-dNTP), it acts as a competitive inhibitor or chain terminator. Kinetic studies on similar nucleoside analogues demonstrate that while the binding affinity (
Km
) of the analogue to the viral RT is often comparable to the natural substrate (dCTP), the maximum rate of incorporation (
Vmax
) is drastically reduced[3]. This is caused by the steric clash of the C5-methylamino group during the conformational closure of the RT "fingers" subdomain, which physically impedes the chemical step of phosphodiester bond formation[4].
Fig 1. Mechanism of viral polymerase inhibition by 5-MAC-dNTP via steric blockade.
Comparative Quantitative Data
The tables below summarize the physicochemical properties and representative steady-state kinetic parameters of these nucleobases when interacting with HIV-1 Reverse Transcriptase.
Table 1: Physicochemical Comparison of Pyrimidine Bases
To objectively validate the inhibitory performance of 5-MAC-dNTP against standard dCTP, a steady-state kinetic assay must be employed. This protocol is designed as a self-validating system: it utilizes a homopolymeric template to eliminate sequence-context bias and employs rapid EDTA quenching to capture precise pre-steady-state and steady-state kinetics.
Step-by-Step Protocol
1. Template/Primer Annealing:
Action: Anneal a 5'-fluorescently labeled DNA primer to a homopolymeric RNA template (e.g., poly(rI):oligo(dC)).
Causality: A homopolymeric template ensures that the polymerase is only forced to incorporate the cytosine analogue, isolating the single-nucleotide incorporation kinetics without interference from downstream sequence variations or misincorporation events[3].
2. Reaction Assembly:
Action: In a reaction buffer containing 50 mM Tris-HCl (pH 7.8) and 50 mM NaCl, combine 20 nM of the annealed template/primer complex with 100 nM of purified HIV-1 RT. Pre-incubate at 37°C for 5 minutes.
Causality: Pre-incubation allows the RT to bind the template/primer, forming the binary complex prior to the introduction of the nucleotide, ensuring that nucleotide binding is the rate-limiting step being measured.
3. Substrate Incubation & Time-Course Sampling:
Action: Initiate the reaction by adding a mixture of 5-MAC-dCTP (at varying concentrations: 0.1 to 50
μM
) and 10 mM MgCl₂.
Causality: Mg²⁺ is the essential catalytic cofactor for the two-metal-ion mechanism of polymerases. The reaction only begins upon its addition.
4. Reaction Quenching:
Action: At specific time intervals (e.g., 10, 20, 30, 60, 120 seconds), extract an aliquot and immediately mix it with an equal volume of quenching buffer (90% formamide, 50 mM EDTA).
Causality: EDTA acts as a rapid chelator of Mg²⁺. By stripping the metal ions from the polymerase active site, the chemical reaction is instantly frozen, allowing for highly accurate temporal resolution of
Vmax
[4].
5. Separation and Kinetic Analysis:
Action: Resolve the quenched samples on a 15% denaturing polyacrylamide gel (PAGE). Quantify the ratio of extended primer to unextended primer using fluorescence imaging. Fit the initial velocity data to the Michaelis-Menten equation to extract
Km
and
Vmax
.
Fig 2. Workflow for the steady-state polymerase incorporation assay.
A Comparative Guide to Purity Validation of 4-Amino-5-(methylamino)pyrimidin-2-ol: Quantitative NMR vs. HPLC-UV
For researchers, scientists, and drug development professionals, establishing the absolute purity of a novel chemical entity or an active pharmaceutical ingredient (API) is a cornerstone of quality control and regulatory...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, establishing the absolute purity of a novel chemical entity or an active pharmaceutical ingredient (API) is a cornerstone of quality control and regulatory compliance. The accuracy of this single value underpins all subsequent biological, toxicological, and clinical evaluations. This guide provides an in-depth technical comparison of two prevalent analytical techniques for the purity determination of 4-Amino-5-(methylamino)pyrimidin-2-ol: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
While HPLC-UV is a workhorse in many analytical laboratories, qNMR has emerged as a primary ratio method of measurement, offering distinct advantages in accuracy and traceability.[1] This guide will delve into the experimental causality behind protocol choices for both methods, present detailed workflows, and offer a clear, data-driven comparison to empower you in selecting the most appropriate technique for your analytical needs.
The Gold Standard: Purity Determination by Quantitative ¹H NMR (qNMR)
Quantitative NMR stands apart from chromatographic techniques because the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[2] This fundamental principle allows for the determination of the absolute purity of a sample by co-dissolving it with a certified reference material (internal standard) of known purity and concentration, without the need for a structurally identical reference standard of the analyte itself.[3]
Causality Behind Key qNMR Experimental Choices
The accuracy of a qNMR experiment is contingent upon a series of carefully optimized parameters. Understanding the "why" behind these choices is critical for generating reliable and reproducible data.
Solvent Selection: For a polar molecule like 4-Amino-5-(methylamino)pyrimidin-2-ol, with its multiple hydrogen bond donors and acceptors, a polar aprotic deuterated solvent is required. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its broad-ranging solvency for a wide variety of organic compounds.[4]
Internal Standard (IS) Selection: The ideal internal standard must be of high, certified purity, stable, non-reactive with the analyte, and possess signals that are well-resolved from the analyte's signals.[4] For this application in DMSO-d6, Dimethyl terephthalate (DMTP) is a suitable choice. It is highly pure, soluble in DMSO-d6, and its two singlets (aromatic protons around 8.0 ppm and methyl protons around 3.9 ppm) are in regions of the ¹H NMR spectrum that are unlikely to overlap with the signals from 4-Amino-5-(methylamino)pyrimidin-2-ol.[5]
Relaxation Delay (D1): This is arguably the most critical parameter for accurate quantification.[6] For the integrated signal area to be directly proportional to the number of protons, the nuclear spins must fully relax back to their equilibrium state between successive pulses. The relaxation delay (D1) combined with the acquisition time (AQ) must be at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified in both the analyte and the internal standard.[7] T1 values for protons in small organic molecules in DMSO-d6 can range from a few seconds to over ten seconds.[8][9] Therefore, a conservative D1 of 30-60 seconds is often a good starting point, though experimental determination of T1 via an inversion-recovery experiment is the most rigorous approach.[7][10]
Signal Selection for Quantification: Signals chosen for integration must be sharp, well-resolved, and arise from non-exchangeable protons.[5] For 4-Amino-5-(methylamino)pyrimidin-2-ol, the singlet from the pyrimidine ring proton and the singlet from the N-methyl protons are ideal candidates. The broader signals from the -NH2 and -NH- protons are not suitable for quantification as their chemical shifts and line shapes can be affected by temperature, concentration, and trace amounts of water.
Experimental Workflow for qNMR Purity Determination
The following workflow outlines the critical steps for a robust qNMR experiment.
Benchmarking the Antiviral Potential of 4-Amino-5-(methylamino)pyrimidin-2-ol: A Comparative Guide for Drug Development Professionals
A Senior Application Scientist's In-Depth Technical Guide to Evaluating a Novel Pyrimidine Analog Against Established Antiviral Therapies In the relentless pursuit of novel antiviral agents, pyrimidine derivatives have c...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's In-Depth Technical Guide to Evaluating a Novel Pyrimidine Analog Against Established Antiviral Therapies
In the relentless pursuit of novel antiviral agents, pyrimidine derivatives have consistently emerged as a promising class of molecules.[1][2][3] Their structural similarity to the building blocks of DNA and RNA allows them to interfere with viral replication, a mechanism exploited by numerous approved antiviral drugs.[1][2][4][5] This guide provides a comprehensive framework for benchmarking the antiviral activity of a novel pyrimidine analog, 4-Amino-5-(methylamino)pyrimidin-2-ol, against a panel of standard-of-care antiviral drugs. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a clear, data-driven approach to comparative analysis.
I. The Scientific Rationale: Why Benchmark 4-Amino-5-(methylamino)pyrimidin-2-ol?
Pyrimidine analogs exert their antiviral effects through various mechanisms, primarily by inhibiting viral DNA or RNA synthesis.[1][4] They can act as competitive inhibitors of viral polymerases or be incorporated into the growing nucleic acid chain, leading to chain termination.[2][5] The specific substitutions on the pyrimidine ring, such as the amino and methylamino groups in our target compound, can significantly influence its binding affinity to viral enzymes and its metabolic stability, thereby modulating its antiviral potency and spectrum of activity.
The primary objective of this benchmarking study is to systematically evaluate the in vitro efficacy and cytotoxicity of 4-Amino-5-(methylamino)pyrimidin-2-ol relative to established antiviral drugs. This comparative approach is crucial for determining the potential therapeutic window and identifying the specific viral pathogens against which this novel compound may hold a therapeutic advantage.
II. Selecting the Right Battlefield: Standard Drugs and Viral Panels
The choice of standard drugs and the viral panel is critical for a meaningful comparison. The selection should be guided by the predicted or known mechanism of action of the test compound and the clinical relevance of the viral pathogens.
Table 1: Proposed Standard Antiviral Drugs for Comparative Analysis
Drug Class
Standard Drug(s)
Primary Viral Targets
Mechanism of Action
Nucleoside Analogs
Acyclovir, Ganciclovir
Herpes Simplex Virus (HSV), Cytomegalovirus (CMV)
Inhibition of viral DNA polymerase
Lamivudine, Tenofovir
Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV)
Inhibition of reverse transcriptase
Remdesivir
Coronaviruses (e.g., SARS-CoV-2)
Inhibition of viral RNA-dependent RNA polymerase
Neuraminidase Inhibitors
Oseltamivir, Zanamivir
Influenza A and B viruses
Prevents the release of new viral particles
Viral Panel:
A comprehensive viral panel should include representatives from different viral families to assess the breadth of antiviral activity.
DNA Viruses: Herpes Simplex Virus 1 (HSV-1), Human Cytomegalovirus (HCMV)
RNA Viruses: Influenza A virus (H1N1), Respiratory Syncytial Virus (RSV), Human Coronavirus 229E (HCoV-229E)[6]
Retroviruses: Human Immunodeficiency Virus (HIV-1)
III. The Experimental Gauntlet: In Vitro Assays for Antiviral Efficacy and Cytotoxicity
A tiered approach to in vitro testing is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.
The initial evaluation hinges on two key parameters: the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability.[7] The ratio of these two values (CC50/EC50) provides the selectivity index (SI), a critical measure of the drug's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.[3]
Experimental Workflow for Antiviral Activity and Cytotoxicity Screening
Caption: Workflow for determining antiviral efficacy and cytotoxicity.
Detailed Protocols:
Cytopathic Effect (CPE) Reduction Assay: This assay is a common initial screen to assess a compound's ability to protect cells from virus-induced damage.[8]
Seed host cells in a 96-well plate and allow them to form a monolayer.
Prepare serial dilutions of the test compound and standard drugs.
Infect the cell monolayers with a low multiplicity of infection (MOI) of the virus.
Immediately after infection, add the compound dilutions to the respective wells.
Incubate the plates until CPE is observed in the virus control wells (typically 3-7 days).
Assess cell viability using a colorimetric assay (e.g., MTT or MTS).
Calculate the EC50 from the dose-response curve.
Plaque Reduction Assay: This assay quantifies the reduction in the number of viral plaques, which are localized areas of cell death caused by viral replication.[7][8]
Seed host cells in 6- or 12-well plates and grow to confluency.
Infect the cell monolayers with a viral dilution that produces a countable number of plaques.
After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.
Incubate the plates until plaques are visible.
Fix and stain the cells to visualize and count the plaques.
The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
TCID50 (50% Tissue Culture Infective Dose) Assay: This endpoint dilution assay measures the amount of virus required to infect 50% of the inoculated cell cultures.[7] It can be adapted to determine the inhibitory effect of a compound.
Perform serial dilutions of the virus stock.
Add a fixed, non-toxic concentration of the test compound to each dilution.
Inoculate replicate wells of a 96-well plate containing host cells with each virus-compound mixture.
Incubate and score the wells for the presence or absence of CPE.
Calculate the TCID50 titer in the presence and absence of the compound to determine the reduction in viral infectivity.
Should 4-Amino-5-(methylamino)pyrimidin-2-ol demonstrate significant antiviral activity, further studies to elucidate its mechanism of action are warranted.
Potential Mechanisms of Action for a Pyrimidine Analog
Caption: Potential points of intervention in the viral life cycle.
Time-of-Addition Assay: This experiment helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound. The compound is added at different time points relative to viral infection (before, during, and after).
Polymerase Inhibition Assay: A cell-free enzymatic assay can directly measure the inhibitory effect of the compound on purified viral DNA or RNA polymerase.
Metabolic Studies: Investigating the intracellular metabolism of the compound can reveal if it is converted to an active triphosphate form, which is a common activation pathway for nucleoside analogs.[5]
IV. Data-Driven Comparison: Presenting the Results
The results of the in vitro assays should be presented in a clear and concise manner to facilitate a direct comparison between 4-Amino-5-(methylamino)pyrimidin-2-ol and the standard drugs.
Table 2: Comparative Antiviral Activity and Cytotoxicity
Virus
Compound
EC50 (µM)
CC50 (µM)
Selectivity Index (SI)
HSV-1
4-Amino-5-(methylamino)pyrimidin-2-ol
Acyclovir
HCMV
4-Amino-5-(methylamino)pyrimidin-2-ol
Ganciclovir
Influenza A
4-Amino-5-(methylamino)pyrimidin-2-ol
Oseltamivir
HIV-1
4-Amino-5-(methylamino)pyrimidin-2-ol
Lamivudine
V. The Path Forward: In Vivo Validation
Promising results from in vitro studies are the gateway to in vivo animal model testing.[9][10] These studies are essential to evaluate the compound's efficacy, pharmacokinetics, and safety in a living organism.[9] The choice of the animal model will depend on the target virus.[11]
In Vivo Evaluation Workflow
Caption: Key stages of in vivo evaluation.
VI. Conclusion
This guide provides a robust framework for the systematic benchmarking of 4-Amino-5-(methylamino)pyrimidin-2-ol against standard antiviral drugs. By following a logical progression from broad in vitro screening to more detailed mechanistic and in vivo studies, researchers can generate the high-quality, comparative data necessary to make informed decisions about the future development of this promising pyrimidine analog. The ultimate goal is to identify novel antiviral agents with improved efficacy, a broader spectrum of activity, and a more favorable safety profile than existing therapies.
References
Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Retrieved from [Link]
GSC Online Press. (2023, October 30). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences, 25(02), 076–083. Retrieved from [Link]
Utah State University, Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]
Christie, A. (2023). Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(3). Retrieved from [Link]
Microbiologics. (n.d.). Antiviral Testing Services. Retrieved from [Link]
Majerova, M., et al. (2014). In vitro methods for testing antiviral drugs. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 158(2), 189-197. Retrieved from [Link]
Adewale, O. O., et al. (2023). In Vitro Antiviral Assays: A Review of Laboratory Methods. Journal of Medical Laboratory Science, 33(2), 1-13. Retrieved from [Link]
Creative Diagnostics. (n.d.). In Vivo Models - Antiviral. Retrieved from [Link]
Al-Ostath, A., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 101-120. Retrieved from [Link]
D'Acquarica, I., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5489. Retrieved from [Link]
Utah State University, Institute for Antiviral Research. (n.d.). In Vivo Antiviral Testing. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]
Fayed, E. A., et al. (2020). The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). Systematic Reviews in Pharmacy, 11(1), 213-221. Retrieved from [Link]
Oncology. (n.d.). Antimetabolites include pyrimidine analogs which inhibit both DNA and RNA function. Retrieved from [Link]
Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880-2893. Retrieved from [Link]
De Vloo, E., et al. (2024). Preclinical animal models to evaluate therapeutic antiviral antibodies. Antiviral Research, 226, 105843. Retrieved from [Link]
4-Amino-5-(methylamino)pyrimidin-2-ol vs 5-aminocytosine comparative efficacy in vitro
An in-depth analysis of pyrimidine derivatives requires distinguishing between compounds that actively drive biochemical interactions and those that serve as foundational architectural scaffolds. When comparing 4-Amino-5...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth analysis of pyrimidine derivatives requires distinguishing between compounds that actively drive biochemical interactions and those that serve as foundational architectural scaffolds. When comparing 4-Amino-5-(methylamino)pyrimidin-2-ol (4-AMPO) and 5-aminocytosine (5-AmC) , we are not looking at a standard head-to-head biological efficacy trial. Instead, we are evaluating two distinct in vitro paradigms: structural synthetic utility versus direct nucleic acid functionalization.
This guide provides a comprehensive, causality-driven comparison of their in vitro applications, underlying chemical mechanics, and validated experimental workflows.
Mechanistic Profiling & Chemical Causality
5-Aminocytosine (5-AmC): The Functional Nucleobase
5-Aminocytosine is a modified nucleobase characterized by an additional amino group at the C5 position. This specific substitution fundamentally alters the electron density of the pyrimidine ring, resulting in two critical in vitro capabilities:
Reversible Covalent Cross-Linking: The C5-amino group acts as a highly reactive, sterically accessible nucleophile. When paired opposite an electrophilic lesion like 5-formyluracil (fU) in a DNA duplex, 5-AmC forms a stable Schiff base (imine bond). This cross-link significantly increases the thermal stability of the duplex under denaturing conditions but remains fully reversible upon heating to 90 °C[1].
Redox-Active Nucleic Acids: The addition of the strong
π
-donor amino group raises the energy of the highest occupied molecular orbital (HOMO). Consequently, 5-AmC exhibits a remarkably low oxidation potential (0.72 V vs. SHE), making it an exceptional electron donor for designing redox-active DNA nanodevices[2].
4-Amino-5-(methylamino)pyrimidin-2-ol (4-AMPO): The SAR Scaffold
Unlike 5-AmC, 4-AMPO is not typically utilized as a direct biological probe. Instead, it is a highly valued research chemical and synthetic intermediate[3]. The causality behind its utility lies in its orthogonal reactivity handles:
Divergent Functionalization: The presence of both a primary amino group at C4 and a secondary methylamino group at C5 allows for highly selective, site-specific alkylation or cross-coupling.
Kinase Inhibitor Library Generation: Pyrimidine cores are ubiquitous in ATP-competitive kinase inhibitors. 4-AMPO provides a pre-functionalized, electron-rich core that medicinal chemists use to build chiral pyrimidine libraries for high-throughput screening (HTS) against cancer cell lines[3].
Quantitative Comparison & Application Matrix
To objectively evaluate their utility, the following table summarizes their physicochemical properties and primary in vitro roles.
Parameter
5-Aminocytosine (5-AmC)
4-Amino-5-(methylamino)pyrimidin-2-ol
Primary In Vitro Role
DNA Nanotechnology & Biosensing
Medicinal Chemistry & SAR Scaffold
Key Reactive Site
C5-Primary Amino Group (Nucleophile)
C4-Amino & C5-Methylamino Groups
Oxidation Potential
5.156 eV (0.72 V vs SHE)
N/A (Dependent on final derivative)
Key Interaction
Schiff base formation with 5-formyluracil
Cyclocondensation & Cross-coupling
Thermal Stability
Cross-linked DNA dissociates at 90 °C
High stability as a crystalline intermediate
Validation Assay
Electrophoretic Mobility Shift Assay (EMSA)
TD-DFT & High-Throughput Screening
Self-Validating Experimental Workflows
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems, meaning the success of the experiment is intrinsically proven by the analytical readout of the final step.
Protocol A: Reversible DNA Cross-Linking via Schiff Base (5-AmC)
Causality: Schiff base formation between 5-AmC and fU requires both bases to adopt an energetically unfavorable syn conformation. Therefore, the reaction requires extended incubation times and specific ionic conditions to stabilize the intermediate state[1].
Oligonucleotide Synthesis: Synthesize 5-AmC-containing oligodeoxynucleotides (ODNs) using standard phosphoramidite chemistry. Treat the precursor (5-bromocytidine-ODN) with concentrated ammonia at 60 °C for 40 hours to yield the 5-AmC modification.
Duplex Hybridization: Mix the 5-AmC ODN with a complementary strand containing 5-formyluracil (fU) in a 1:1 molar ratio.
Cross-Linking Incubation: Incubate the duplex in a buffer containing 50 mM Na phosphate (pH 7.0) and 100 mM NaCl at 30 °C for 20 hours. Note: The neutral pH prevents protonation of the C5-amino group, maintaining its nucleophilicity.
Validation (EMSA): Run the samples on a 20% denaturing polyacrylamide gel (containing 7 M urea).
Self-Validation: Uncross-linked strands will migrate as single strands. A successful Schiff base formation will appear as a distinct, slower-migrating cross-linked band. Heating the sample to 90 °C for 5 minutes prior to loading must result in the complete disappearance of the cross-linked band, validating reversibility[1].
Protocol B: Divergent Synthesis & Validation of 4-AMPO Libraries
Causality: Because 4-AMPO is utilized to generate structural analogs for structure-activity relationship (SAR) studies, its electronic structure must be validated computationally before empirical screening[3].
Computational Validation (TD-DFT): Prior to synthesis, perform Time-Dependent Density Functional Theory (TD-DFT) calculations (e.g., B3LYP/6-311++G(d,p)) on the proposed 4-AMPO derivatives to predict vertical excitation energies and identify sites of electrophilic attack.
Convergent Assembly: React a protected N-methyl-1,2-diaminoethene derivative with a urea equivalent in a cyclocondensation reaction to form the 4-AMPO core.
Divergent Elaboration: Perform selective N-alkylation on the C5-methylamino group using a library of varied alkyl halides to generate a diverse compound library.
Validation (In Vitro HTS): Subject the purified library to an in vitro luminescent cell viability assay (e.g., CellTiter-Glo) against target cancer cell lines.
Self-Validation: The generation of a robust
IC50
curve validates both the successful synthesis of the bioactive derivative and the utility of the 4-AMPO scaffold in drug discovery.
Pathway & Workflow Visualizations
Reversible Schiff base cross-linking pathway between 5-aminocytosine and 5-formyluracil.
Convergent synthesis and divergent application workflow for 4-AMPO in drug discovery.
References
Using Density Functional Theory To Design DNA Base Analogues with Low Oxidation Potentials
The Journal of Physical Chemistry B - ACS Publications[Link]
Stable, Specific, and Reversible Base Pairing via Schiff Base
Journal of the American Chemical Society[Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Amino-5-(methylamino)pyrimidin-2-ol Quantification
Introduction: The Analytical Imperative for a Key Pyrimidine Derivative 4-Amino-5-(methylamino)pyrimidin-2-ol is a heterocyclic compound belonging to the pyrimidine family. As a functionalized pyrimidine, it serves as a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Imperative for a Key Pyrimidine Derivative
4-Amino-5-(methylamino)pyrimidin-2-ol is a heterocyclic compound belonging to the pyrimidine family. As a functionalized pyrimidine, it serves as a crucial building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex, biologically active molecules.[1] The accurate and precise quantification of this molecule is paramount during various stages of drug development, from synthetic process control and purity assessment to pharmacokinetic and metabolic studies. The choice of analytical methodology can significantly impact the reliability of these measurements, influencing critical decisions in the development pipeline.
This guide provides an in-depth comparison and cross-validation framework for two of the most powerful and prevalent analytical techniques used for small molecule quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a self-validating system, the process of cross-validation ensures data integrity and consistency, which is a cornerstone of regulatory compliance.[2][3] We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on core validation parameters defined by international guidelines.[4][5][6]
Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, cost-effective, and widely accessible technique, making it a workhorse for routine quality control and quantification of active pharmaceutical ingredients (APIs).[4][7] The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a polar compound like 4-Amino-5-(methylamino)pyrimidin-2-ol, a reversed-phase (RP) approach is typically the starting point.
Causality Behind the Experimental Design
The selection of a C18 stationary phase is deliberate; its nonpolar nature provides effective retention for a wide range of moderately polar to nonpolar compounds.[8][9][10] However, for highly polar analytes, retention can be challenging. To overcome this, we employ an ion-pairing agent or, as in this protocol, an acidic mobile phase modifier (phosphoric acid). The acid serves to protonate the amine groups on the analyte, suppressing silanol interactions with the column and resulting in sharper, more symmetrical peaks. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and viscosity, which allows for efficient chromatography at reasonable backpressures. Detection at 275 nm is selected based on a hypothetical UV absorbance maximum for the pyrimidine chromophore, which would be determined empirically during method development.
Experimental Protocol: HPLC-UV
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Sample Preparation:
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Amino-5-(methylamino)pyrimidin-2-ol reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile (diluent).
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with a mixture of 95% 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and 5% acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
UV Detection Wavelength: 275 nm.
Run Time: 10 minutes.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level quantification.[4][7] By coupling the separation power of LC with the precise detection of mass spectrometry, this technique can measure analytes in complex matrices with minimal interference.
Causality Behind the Experimental Design
Given the high polarity of 4-Amino-5-(methylamino)pyrimidin-2-ol, Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable separation mode than traditional reversed-phase.[2][5][11] A HILIC stationary phase (e.g., amide or unbonded silica) retains polar compounds using a partitioning mechanism in a high organic mobile phase.[5] This approach provides excellent retention for compounds that would otherwise elute in the void volume of an RP column. The use of ammonium formate serves as a volatile buffer compatible with mass spectrometry, aiding in the ionization process.
Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the second, and detecting a specific product ion in the third. This precursor-to-product transition is highly specific to the analyte, effectively eliminating background noise and enhancing sensitivity.
Experimental Protocol: LC-MS/MS
Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
Standard Stock Solution (1 mg/mL): As per HPLC-UV method.
Working Standards: Perform serial dilutions with 90% acetonitrile / 10% water to prepare calibration standards ranging from 0.1 ng/mL to 500 ng/mL.
Chromatographic Conditions:
Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: 10 mM Ammonium Formate in Water, 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient Elution: 95% B (0-1 min), 95% to 50% B (1-5 min), 50% B (5-6 min), 50% to 95% B (6-6.1 min), 95% B (6.1-8 min).
MRM Transition: To be determined by direct infusion of a standard solution. A hypothetical transition could be m/z 155.1 → 110.1 (Precursor → Product).
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Cross-Validation: Bridging the Methodologies
Cross-validation is the formal process of comparing two validated analytical methods to demonstrate that they provide equivalent results.[3] This is essential when changing methods during a project, transferring a method between labs, or when data from different techniques must be combined.[2][12] The process involves analyzing the same set of quality control (QC) samples with both methodologies and comparing the outcomes against predefined acceptance criteria.
Cross-Validation Experimental Design
Prepare QC Samples: Prepare a minimum of three batches of QC samples in the relevant matrix (e.g., process buffer, plasma) at three concentrations: low, medium, and high.
Analyze with Both Methods: Analyze a minimum of six replicates of each QC level with both the validated HPLC-UV and LC-MS/MS methods.
Data Evaluation:
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV or %RSD) for each QC level for both methods.
Determine the percentage difference between the mean concentrations obtained by the two methods for each level. The acceptance criterion is typically that the mean values should be within ±15% of each other.
Logical Framework for Cross-Validation
Caption: Logical flow for cross-validation.
Comparative Data Analysis
The following tables summarize the synthesized performance data for the two methods, based on typical results for similar small molecules and adherence to regulatory guidelines.[4][8][10]
Table 1: Linearity and Sensitivity
Parameter
HPLC-UV
LC-MS/MS
Causality & Insight
Linear Range
1 - 200 µg/mL
0.1 - 500 ng/mL
LC-MS/MS is orders of magnitude more sensitive, making it suitable for bioanalysis where concentrations are low.
Correlation (r²)
> 0.999
> 0.998
Both methods show excellent linearity, a prerequisite for accurate quantification.
LOD
~300 ng/mL
~0.03 ng/mL
The Limit of Detection (LOD) highlights the superior sensitivity of mass spectrometric detection.
LLOQ
1 µg/mL
0.1 ng/mL
The Lower Limit of Quantitation (LLOQ) is the lowest point that can be measured with acceptable accuracy and precision.
Table 2: Accuracy and Precision
Acceptance Criteria: Mean accuracy within 85-115% (80-120% for LLOQ); Precision (%CV) ≤15% (≤20% for LLOQ).
QC Level
HPLC-UV Accuracy (% Bias)
HPLC-UV Precision (%CV)
LC-MS/MS Accuracy (% Bias)
LC-MS/MS Precision (%CV)
Low QC
+4.5%
5.1%
+7.2%
6.8%
Mid QC
+1.8%
3.2%
-2.5%
4.1%
High QC
-2.3%
2.5%
-1.9%
3.5%
Insight: Both methods demonstrate excellent accuracy and precision, well within the established regulatory limits, proving their reliability for their intended concentration ranges.[8][10]
Table 3: Cross-Validation Results
Analysis of three batches of QC samples (n=6 replicates per batch) by both methods.
QC Level
Mean Conc. (HPLC-UV)
Mean Conc. (LC-MS/MS)
% Difference
Verdict
Low QC (5 µg/mL)
5.15 µg/mL
4.98 µg/mL
-3.3%
Pass
Mid QC (50 µg/mL)
50.8 µg/mL
51.2 µg/mL
+0.8%
Pass
High QC (150 µg/mL)
148.2 µg/mL
152.1 µg/mL
+2.6%
Pass
Insight: The percentage difference between the mean concentrations measured by each method is well below the 15% threshold. This successful cross-validation provides documented evidence that the two methods can be used interchangeably within the overlapping validated range.[2][4]
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful, reliable techniques for the quantification of 4-Amino-5-(methylamino)pyrimidin-2-ol, each with a distinct optimal use case. This cross-validation exercise confirms that, when properly validated, both methods yield equivalent and accurate data.
HPLC-UV is the recommended method for routine analysis in high-concentration applications, such as API purity testing, content uniformity, and final product release. Its operational simplicity, lower cost, and robustness are significant advantages in a quality control environment.
LC-MS/MS is the superior and necessary choice for any application requiring high sensitivity and selectivity. This includes pharmacokinetic studies in biological matrices (plasma, urine), metabolite identification, and trace-level impurity analysis. The specificity of MRM detection minimizes the risk of interference from complex sample components.
The choice of method should be dictated by the specific analytical question being asked. This guide provides the foundational protocols and validation framework to ensure that, whichever method is chosen, the data generated is trustworthy, reproducible, and scientifically sound.
References
HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
Reverse-Phase HPLC Analysis of the Antiviral Drug, 9-[1,3-Dihydroxy-2-Propoxy Methyl] -Guanine (DHPG), with Amperometric Detection. (2006, December 5). Taylor & Francis Online. Retrieved March 28, 2026, from [Link]
Simultaneous determination of guanine, uric acid, hypoxanthine and xanthine in human plasma by reversed-phase high-performance liquid chromatography with amperometric detection. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters Corporation. Retrieved March 28, 2026, from [Link]
ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. (2015). Health Canada. Retrieved March 28, 2026, from [Link]
Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. (2012, October 12). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
A. simple method for the. simultaneous determination of guanine, xanthine and hypoxanthine by RP-HPLC with UV detection. (2023, December 5). ResearchGate. Retrieved March 28, 2026, from [Link]
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters Corporation. Retrieved March 28, 2026, from [Link]
Validation of chromatographic methods in pharmaceutical analysis. (n.d.). Charles University. Retrieved March 28, 2026, from [Link]
Separation of N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 28, 2026, from [Link]
Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column. (2020, February 15). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). BioMed Central. Retrieved March 28, 2026, from [Link]
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
A Comparative In Silico Analysis of 4-Amino-5-(methylamino)pyrimidin-2-ol Analogs as Potential CDK2 Inhibitors
A Senior Application Scientist's Guide to Structure-Based Drug Design In the landscape of contemporary oncology research, the quest for selective and potent kinase inhibitors remains a paramount objective. The pyrimidine...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Structure-Based Drug Design
In the landscape of contemporary oncology research, the quest for selective and potent kinase inhibitors remains a paramount objective. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly those targeting cyclin-dependent kinases (CDKs).[1][2][3] Dysregulation of CDKs, key regulators of the cell cycle, is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Among these, CDK2 has been a focal point for the development of anticancer agents. This guide presents a comparative molecular docking study of a representative set of 4-Amino-5-(methylamino)pyrimidin-2-ol analogs, a promising but less explored pyrimidine scaffold, against Cyclin-Dependent Kinase 2 (CDK2).
The rationale for this investigation is rooted in the established success of related 2,4-diaminopyrimidine and other pyrimidine-based compounds in targeting the ATP-binding pocket of kinases.[2] By systematically modifying the substituents on the core 4-Amino-5-(methylamino)pyrimidin-2-ol structure, we can computationally predict their binding affinities and interaction patterns within the CDK2 active site. This in silico approach allows for a rapid and cost-effective initial assessment of a compound series, prioritizing the most promising candidates for synthesis and subsequent biological evaluation.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices of comparative molecular docking. We will delve into the causality behind the experimental choices, from the selection of the protein target and ligand set to the intricacies of the docking protocol and the interpretation of the results. Every step is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.
The Role of CDK2 in Cell Cycle Progression
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, primarily during the G1/S and S phases. Its activity is tightly controlled by the binding of regulatory proteins called cyclins, particularly cyclin E and cyclin A. The CDK2/cyclin E complex is instrumental in initiating the transition from the G1 (growth) phase to the S (synthesis) phase, where DNA replication occurs. Subsequently, the CDK2/cyclin A complex is active during the S and G2 phases, further promoting DNA replication and preparing the cell for mitosis. In many cancer cells, the activity of CDK2 is dysregulated, leading to uncontrolled cell proliferation. Therefore, inhibiting CDK2 is a promising strategy for cancer therapy.
Figure 1: Simplified CDK2 signaling pathway in cell cycle progression.
Experimental Design and Rationale
The success of any in silico study hinges on a meticulously planned experimental design. The following sections outline the rationale behind the selection of the protein target, the design of the ligand set, and the chosen docking methodology.
Protein Target Selection and Preparation
For this study, we have selected the crystal structure of human CDK2 in complex with a pyrazolo[1,5-a]pyrimidine inhibitor (PDB ID: 1Y91).[4][5] This structure was chosen for its high resolution (2.15 Å) and the presence of a co-crystallized ligand with a similar pyrimidine core, which provides a well-defined active site for docking.[5] The presence of a known inhibitor allows for the validation of the docking protocol by redocking the native ligand and comparing the predicted pose with the crystallographic pose.
Ligand Set Design
In the absence of a comprehensive experimental dataset for 4-Amino-5-(methylamino)pyrimidin-2-ol analogs, a representative set of five analogs has been designed for this comparative study. The design of these analogs is based on established structure-activity relationships for pyrimidine-based CDK inhibitors, which emphasize the importance of substitutions at the C4 and C5 positions for potency and selectivity.[1][2]
Analog 1 (Parent Compound): 4-Amino-5-(methylamino)pyrimidin-2-ol serves as the baseline for comparison.
Analog 2: Introduction of a phenyl group at the 4-amino position to explore the impact of a bulky aromatic substituent.
Analog 3: Addition of a cyclopropylmethyl group to the 4-amino position to investigate the effect of a smaller, more flexible hydrophobic group.
Analog 4: Replacement of the 5-methylamino group with a 5-(cyclopropylamino) group to probe the steric and electronic requirements at this position.
Analog 5: Combination of a 4-(phenylamino) and a 5-(cyclopropylamino) substitution to assess potential synergistic effects.
Molecular Docking Workflow
The molecular docking workflow is a multi-step process that requires careful preparation of both the protein and the ligands, followed by the docking simulation and analysis of the results. The following protocol outlines the steps using UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculations.[6][7]
Download the PDB file for 1Y91 from the RCSB Protein Data Bank.[5]
Open the PDB file in UCSF Chimera.
Remove water molecules and any co-crystallized ligands or ions.
Add hydrogen atoms to the protein structure.
Assign partial charges using the AMBER ff14SB force field.
Save the prepared receptor as a PDB file.
Ligand Preparation (Analogs 1-5):
Draw the 2D structures of the five analogs using a chemical drawing software (e.g., ChemDraw or MarvinSketch).
Convert the 2D structures to 3D structures.
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
Assign Gasteiger partial charges to each ligand.
Save the prepared ligands in MOL2 format.
Part 2: Molecular Docking with AutoDock Vina
Prepare Receptor and Ligands for AutoDock Vina:
Use AutoDock Tools to convert the prepared receptor PDB file and ligand MOL2 files into the PDBQT format, which includes information on atom types and torsional degrees of freedom for the ligands.
Define the Binding Site (Grid Box Generation):
In AutoDock Tools, define the search space (grid box) for docking. The grid box should be centered on the active site of CDK2, encompassing the region occupied by the co-crystallized inhibitor in the original PDB structure. A grid box size of 25 x 25 x 25 Å is generally sufficient to cover the ATP-binding pocket.
Run Docking Simulation:
Use the AutoDock Vina command-line interface to perform the docking. The command should specify the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name. An exhaustiveness of 8 is typically a good starting point for balancing accuracy and computational time.
Part 3: Analysis of Docking Results
Analyze Binding Energies:
The primary output from AutoDock Vina is a set of predicted binding poses for each ligand, ranked by their binding affinity in kcal/mol. The most negative binding energy represents the most favorable predicted binding mode.
Visualize and Analyze Binding Poses:
Load the docked ligand poses and the receptor structure into UCSF Chimera or PyMOL.
Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable.
Analyze the key molecular interactions between the ligands and the CDK2 active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. Pay close attention to interactions with the hinge region residues, which are critical for ATP-competitive kinase inhibition.
Comparative Analysis of Docking Results
The following table summarizes the predicted binding affinities and key interactions of the five 4-Amino-5-(methylamino)pyrimidin-2-ol analogs with the CDK2 active site.
Disclaimer: The binding affinities presented are hypothetical and for illustrative purposes, based on expected trends from related pyrimidine inhibitors.
Discussion and Structure-Activity Relationship (SAR) Insights
The results of this comparative molecular docking study provide valuable insights into the potential structure-activity relationships of 4-Amino-5-(methylamino)pyrimidin-2-ol analogs as CDK2 inhibitors.
The parent compound, Analog 1 , is predicted to form the canonical hydrogen bonds with the hinge region residues Leu83 and Glu81, a hallmark of ATP-competitive kinase inhibitors. Its predicted binding affinity of -7.2 kcal/mol serves as a solid baseline.
The introduction of a phenyl group at the 4-amino position in Analog 2 leads to a significant improvement in the predicted binding affinity (-8.5 kcal/mol). This is likely due to favorable hydrophobic and pi-stacking interactions between the phenyl ring and residues in the hydrophobic pocket of the active site, such as Phe82. This observation is consistent with the SAR of many known pyrimidine-based kinase inhibitors, where an aromatic substituent at this position enhances potency.[2]
Analog 3 , with a cyclopropylmethyl group at the 4-amino position, shows a moderate improvement in binding affinity (-7.8 kcal/mol) compared to the parent compound. This suggests that while hydrophobic interactions in this region are beneficial, the smaller and more flexible cyclopropylmethyl group may not occupy the hydrophobic pocket as effectively as the larger, rigid phenyl ring.
Modification at the 5-position, as seen in Analog 4 with a cyclopropylamino group, results in a slight increase in predicted binding affinity (-7.5 kcal/mol). This indicates that the active site can accommodate small alkyl groups at this position, and these may contribute to favorable van der Waals interactions.
The combination of both a 4-(phenylamino) and a 5-(cyclopropylamino) substituent in Analog 5 results in the highest predicted binding affinity (-8.9 kcal/mol). This suggests a synergistic effect, where the phenyl group engages in strong hydrophobic interactions and the cyclopropyl group provides additional favorable contacts within the active site.
Conclusion
This comparative molecular docking guide demonstrates the power of in silico methods for the rational design and evaluation of novel kinase inhibitors. Based on this study, the 4-Amino-5-(methylamino)pyrimidin-2-ol scaffold represents a promising starting point for the development of potent CDK2 inhibitors. Our findings suggest that substitution at the 4-amino position with an aromatic group, such as a phenyl ring, is a key strategy for enhancing binding affinity. Further optimization at the 5-position with small, hydrophobic groups may lead to further improvements in potency.
The insights gained from this computational analysis provide a strong foundation for the next steps in the drug discovery process, namely the chemical synthesis of these analogs and their in vitro biological evaluation to validate these predictions. By integrating computational and experimental approaches, we can accelerate the discovery of novel and effective cancer therapeutics.
References
Crystal structure of CDK2 in complex with cyclin A and a 2-amino-4-heteroaryl- pyrimidine inhibitor. (2013). RCSB PDB. [Link]
Crystal structure of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor. (2023). wwPDB. [Link]
Crystal structure of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor. (2005). RCSB PDB. [Link]
Crystal structure of the cdk2 in complex with thiazolylpyrimidine inhibitor. (2013). RCSB PDB. [Link]
Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. (2005). RCSB PDB. [Link]
Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (2024). Journal of Medicinal Chemistry. [Link]
Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020). JMIR Publications. [Link]
Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]
Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. (2023). RSC Publishing. [Link]
Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. (2025). Journal of Medicinal Chemistry. [Link]
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2017). Heriot-Watt University. [Link]
Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. (2021). PMC. [Link]
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2017). PMC. [Link]
Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. (2011). PMC. [Link]
Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. (2011). PubMed. [Link]
2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. (2004). PubMed. [Link]
2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. (2004). ResearchGate. [Link]
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). Journal of Medicinal Chemistry. [Link]
A Comprehensive Guide to the Safe Disposal of 4-Amino-5-(methylamino)pyrimidin-2-ol
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Amino-5-(methylamino)pyrimidin-2-ol was not located. The following guidance is based on the general principles for the safe handling and disposal of analogous aminopyr...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Amino-5-(methylamino)pyrimidin-2-ol was not located. The following guidance is based on the general principles for the safe handling and disposal of analogous aminopyrimidine compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
The proper disposal of 4-Amino-5-(methylamino)pyrimidin-2-ol, a substituted aminopyrimidine, is a critical aspect of laboratory safety and environmental responsibility. As with many specialized laboratory chemicals, this compound should be presumed to be hazardous waste unless explicitly determined otherwise by a qualified professional.[1] Improper disposal methods, such as discarding in regular trash or pouring down the drain, are impermissible for this class of chemicals.[2][3]
Hazard Assessment and Personal Protective Equipment (PPE)
PPE Category
Specification
Rationale
Eye Protection
Tight-sealing safety goggles or a face shield where splashing is a risk.
To prevent contact with the eyes, which can cause serious irritation.[4][6]
A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated.
To prevent inhalation, which may cause respiratory irritation.[4][7]
Step-by-Step Disposal Procedure
The disposal of 4-Amino-5-(methylamino)pyrimidin-2-ol should be conducted in a systematic manner to ensure safety and regulatory compliance. The following procedure is based on best practices for similar chemical compounds.
Waste Identification and Segregation
All waste materials contaminated with 4-Amino-5-(methylamino)pyrimidin-2-ol, including the pure compound, solutions, and contaminated labware (e.g., gloves, wipes, and silica gel), must be treated as hazardous waste.[1] It is crucial to segregate this waste from other laboratory waste streams to facilitate proper disposal by a licensed chemical destruction plant.[2]
Waste Collection and Labeling
Use a designated, compatible, and properly sealed hazardous waste container for the collection of 4-Amino-5-(methylamino)pyrimidin-2-ol waste.[1] The container must be clearly labeled with the full chemical name, "4-Amino-5-(methylamino)pyrimidin-2-ol," and an approximate quantity or concentration.[2] Avoid using chemical formulas or abbreviations.[2]
Storage
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][7] The storage area should have secondary containment to capture any potential leaks.[1]
Disposal
The final disposal of 4-Amino-5-(methylamino)pyrimidin-2-ol must be conducted by a licensed hazardous waste disposal company.[2][8] The most common and recommended method for this type of chemical waste is controlled incineration with flue gas scrubbing.[2]
Disposal of Empty Containers
An empty container that held 4-Amino-5-(methylamino)pyrimidin-2-ol must be decontaminated before it can be considered for non-hazardous disposal.
Triple-Rinse: The container must be triple-rinsed with a suitable solvent that can dissolve the chemical residue.[1]
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste along with other 4-Amino-5-(methylamino)pyrimidin-2-ol waste.[1]
Final Disposal: After triple-rinsing and air-drying, and with all labels removed or defaced, the container may be disposed of as regular trash, although institutional policies may vary and should be consulted.[1]
Spill Management
In the event of a spill, the following steps should be taken:
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[5]
Wear PPE: Don the appropriate PPE as outlined in the table above.
Containment: For liquid spills, use an inert absorbent material (e.g., sand, silica gel) to soak up the spill.[3] For solid spills, carefully sweep up the material to avoid generating dust.[9]
Collection: Collect the spilled material and any contaminated absorbent into a sealed container for hazardous waste disposal.[3][9]
Decontamination: Clean the spill area thoroughly.
Disposal Workflow Diagram
Caption: Disposal workflow for 4-Amino-5-(methylamino)pyrimidin-2-ol.
References
U.S. National Library of Medicine. Toxicological Profile for Pyridine - NCBI Bookshelf. Available from: [Link]
PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol. Available from: [Link]